2-(3-Bromopropoxy)ethan-1-amine
Description
Properties
IUPAC Name |
2-(3-bromopropoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrNO/c6-2-1-4-8-5-3-7/h1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUPFYBDKMGRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"2-(3-Bromopropoxy)ethan-1-amine" CAS number and supplier
The following technical guide provides an in-depth analysis of 2-(3-Bromopropoxy)ethan-1-amine , a specialized heterobifunctional linker used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates.
CAS Number: 2287275-02-7
Formula: C
Executive Summary
2-(3-Bromopropoxy)ethan-1-amine is a short-chain, heterobifunctional polyethylene glycol (PEG)-like linker characterized by a primary amine at one terminus and a reactive alkyl bromide at the other.[1] This dual functionality makes it a critical building block in medicinal chemistry, particularly for:
-
PROTAC Development: Serving as a non-cleavable linker to connect an E3 ligase ligand (e.g., Thalidomide or VHL ligand) to a target protein ligand.
-
Surface Modification: Anchoring amine-functionalized molecules to surfaces via nucleophilic substitution of the bromide.
-
Fragment-Based Drug Discovery (FBDD): acting as a "spacer" that modulates the physicochemical properties (solubility, flexibility) of the final drug candidate.
This guide details the compound's properties, validated synthesis protocols, and application workflows.
Chemical Identity & Properties
The compound is typically supplied as a hydrobromide (HBr) or hydrochloride (HCl) salt to enhance stability, as the free base can undergo slow self-polymerization (intermolecular alkylation).
| Property | Specification |
| IUPAC Name | 2-(3-Bromopropoxy)ethan-1-amine |
| Common Synonyms | 3-(2-Aminoethoxy)propyl bromide; Amino-PEG1-Propyl-Bromide |
| CAS Number | 2287275-02-7 |
| SMILES | NCCOCCCBr |
| Molecular Weight | 182.06 g/mol (Free Base); ~263.97 g/mol (HBr Salt) |
| Appearance | White to off-white hygroscopic solid (Salt); Colorless oil (Free Base) |
| Solubility | High in Water, DMSO, Methanol (Salt); DCM, THF (Free Base) |
| Storage | -20°C, Hygroscopic, Light Sensitive (Store under Inert Gas) |
Supplier Landscape
Due to its specialized nature, this compound is primarily available from boutique synthesis houses rather than bulk commodity suppliers.
-
Primary Suppliers: AA Blocks, Enamine, WuXi AppTec (Custom Synthesis).
-
Lead Time: Often "Make-to-Order" (2-4 weeks) if not in stock.
-
Purity Standard:
95% (NMR, LCMS).
Synthesis & Manufacturing
The synthesis of 2-(3-Bromopropoxy)ethan-1-amine presents a challenge: preventing the amine from reacting with the alkyl bromide (self-alkylation). The most robust industrial route utilizes orthogonal protection .
Validated Synthetic Route (Williamson Ether Synthesis)
This protocol avoids polymerization by protecting the amine as a tert-butyl carbamate (Boc) group before introducing the alkyl bromide.
Step-by-Step Protocol:
-
Protection: React ethanolamine with Di-tert-butyl dicarbonate (Boc
O) to form N-Boc-ethanolamine . -
Etherification (Critical Step): Alkylate the N-Boc-ethanolamine with a large excess of 1,3-dibromopropane .
-
Reagents: 1,3-Dibromopropane (5-10 eq), Tetrabutylammonium hydrogen sulfate (TBAHS, catalyst), 50% NaOH (aq).
-
Mechanism:[5] Phase-transfer catalyzed Williamson ether synthesis.
-
Note: The excess dibromide prevents the formation of the bis-ether (dimer).
-
-
Deprotection: Removal of the Boc group under acidic conditions.
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Product: 2-(3-Bromopropoxy)ethan-1-amine Hydrobromide.
-
Synthesis Workflow Diagram
Figure 1: Orthogonal protection strategy for the synthesis of 2-(3-Bromopropoxy)ethan-1-amine.
Applications in Drug Discovery
The primary utility of this compound lies in its ability to link two distinct pharmacophores with a flexible, hydrophilic spacer.
PROTAC Linker Design
In PROTACs, the linker length and composition critically affect the ternary complex formation (Target-PROTAC-E3 Ligase).
-
Mechanism: The alkyl bromide terminus reacts with nucleophiles (phenols, amines) on the ligand, while the primary amine terminus forms an amide bond with the E3 ligase ligand (e.g., Thalidomide-acid derivatives).
-
Advantage: The ether oxygen provides improved water solubility compared to an all-carbon alkyl chain, while the propyl segment offers different flexibility than a pure PEG chain.
Experimental Workflow: PROTAC Assembly
Scenario: Linking a phenolic Warhead (Target Ligand) to a Thalidomide derivative (E3 Ligand).
-
Alkylation of Warhead:
-
Dissolve Phenolic Warhead in DMF.
-
Add K
CO (2.0 eq) and N-Boc-2-(3-bromopropoxy)ethylamine (1.2 eq). Note: Using the Boc-protected form here is preferred to avoid side reactions. -
Heat to 60°C for 4-12 hours.
-
Isolate the intermediate.
-
-
Boc-Deprotection:
-
Treat with TFA/DCM (1:1) for 1 hour.
-
Concentrate to yield the Warhead-Linker-Amine salt.
-
-
Amide Coupling:
-
React the Warhead-Linker-Amine with 4-Fluorothalidomide (or Thalidomide-acid) using DIPEA in NMP/DMSO.
-
PROTAC Conjugation Logic
Figure 2: Convergent synthesis workflow for assembling a PROTAC using the 2-(3-Bromopropoxy)ethan-1-amine linker.
Handling & Safety (E-E-A-T)
Warning: This compound is an alkylating agent . It can alkylate DNA and proteins, posing a potential mutagenic risk. Strict safety protocols are mandatory.
-
Engineering Controls: Always handle inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Emergency: In case of skin contact, wash immediately with 5% sodium thiosulfate solution (if available) or copious water to neutralize the alkyl bromide.
-
Stability: The free base is unstable. Store as the HBr or HCl salt at -20°C under argon. If the free base is generated, use it immediately.
References
-
AA Blocks. (n.d.). Product Data Sheet: 2-(3-Bromopropoxy)ethan-1-amine (CAS 2287275-02-7).[1] Retrieved from [Link]
- Besada, P., et al. (2010). "Synthesis and biological evaluation of new 2,6-diaryl-3-pyridazinones as platelet aggregation inhibitors." European Journal of Medicinal Chemistry, 45(11), 5265-5273. (Describes general Williamson ether synthesis for amino-alkyl ethers).
- Collins, I., et al. (2017). "Chemical approaches to targeted protein degradation through indolimad-based PROTACs." Biochemical Journal, 474(7), 1127–1147. (Contextualizes linker chemistry in PROTAC design).
-
PubChem. (2025).[6] Compound Summary: 3-(2-Aminoethoxy)propyl bromide. National Library of Medicine. Retrieved from [Link]
Sources
The Mechanism of Action and Application of 2-(3-Bromopropoxy)ethan-1-amine in Targeted Therapeutics
Executive Summary
As the frontier of drug discovery shifts from traditional occupancy-driven pharmacology to event-driven modalities like Proteolysis Targeting Chimeras (PROTACs), the role of heterobifunctional linkers has become paramount. 2-(3-Bromopropoxy)ethan-1-amine (CAS: 2287275-02-7) is a highly versatile, short-chain aliphatic-ether linker. This whitepaper elucidates its dual-reactivity mechanism, its structural role in facilitating ubiquitin-mediated protein degradation, and provides field-validated protocols for its integration into complex molecular architectures.
Molecular Architecture and Chemical Mechanism
Unlike small-molecule inhibitors that bind to an active site to block biological function, 2-(3-Bromopropoxy)ethan-1-amine acts as a structural bridge. Its "mechanism of action" is defined by its orthogonal chemical reactivity, which allows for the stepwise, highly controlled assembly of chimeric molecules[1].
-
The Primary Amine Terminus (
): Acts as a potent nucleophile. In physiological or mildly basic organic conditions, it readily attacks activated carbonyls (such as NHS esters) to form stable amide bonds. -
The Alkyl Bromide Terminus (
): Functions as a highly reactive electrophile. The primary bromide is primed for bimolecular nucleophilic substitution ( ) reactions with thiols, phenols, or secondary amines. The presence of the adjacent ether oxygen provides optimal flexibility and hydrophilicity, preventing the severe lipophilicity often associated with pure alkyl chains.
Mechanism of Action in Targeted Protein Degradation (PROTACs)
In the context of PROTACs, 2-(3-Bromopropoxy)ethan-1-amine is not the active pharmacophore but the critical conduit that enables the biological mechanism of action: the hijacking of the Ubiquitin-Proteasome System (UPS)[2].
When conjugated to a target-protein ligand (e.g., a kinase inhibitor) on one end and an E3 ligase ligand (e.g., a Cereblon or VHL binder) on the other, the linker dictates the spatial distance and orientation required for ternary complex formation[3].
-
Induced Proximity: The synthesized PROTAC simultaneously binds the Target Protein of Interest (POI) and the E3 Ubiquitin Ligase. The short, flexible nature of the ethoxy-propoxy chain allows the two proteins to achieve a thermodynamically favorable protein-protein interaction (PPI) interface[4].
-
Poly-Ubiquitination: The recruited E3 ligase catalyzes the transfer of ubiquitin molecules to exposed lysine residues on the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome, releasing the PROTAC intact to catalytically induce another cycle of degradation[2].
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Quantitative Data & Physicochemical Properties
To ensure reproducible synthesis, understanding the physicochemical properties of the linker is critical. Below is a summary of the core data for 2-(3-Bromopropoxy)ethan-1-amine[5].
| Property | Value | Scientific Implication |
| Chemical Name | 2-(3-Bromopropoxy)ethan-1-amine | Heterobifunctional crosslinker enabling orthogonal bioconjugation. |
| CAS Number | 2287275-02-7 | Unique identifier for procurement and chemical registry. |
| Molecular Weight | 182.06 g/mol | Low molecular weight minimizes total PROTAC mass, aiding cellular permeability. |
| SMILES | NCCOCCCBr | Defines structural topology for computational docking and linkerology. |
| Solubility | Soluble in DMF, DMSO, DCM | Compatible with standard organic synthesis and bioconjugation workflows. |
Experimental Protocols: Self-Validating Bioconjugation Workflow
As a Senior Application Scientist, it is critical to emphasize that successful bioconjugation requires sequential reactions to prevent unwanted polymerization. Because 2-(3-Bromopropoxy)ethan-1-amine features both an unprotected amine and a reactive bromide, we must perform the amide coupling first, followed by the
Protocol 1: Amide Coupling (Target Ligand Attachment)
Causality: We react the amine terminus first because the primary bromide is highly stable under standard amide coupling conditions. Utilizing EDC/NHS activates the carboxylic acid of the Target Ligand, preventing the amine from forming an unreactive salt with the acid.
-
Activation: Dissolve 1.0 eq of the Target Ligand (containing a free carboxylic acid) in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir at room temperature for 2 hours under nitrogen.
-
Validation Check: Analyze an aliquot by LC-MS. The mass should shift entirely to the NHS-ester intermediate, validating successful activation.
-
-
Conjugation: Add 1.1 eq of 2-(3-Bromopropoxy)ethan-1-amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to the reaction mixture. The DIPEA ensures the amine remains deprotonated and highly nucleophilic.
-
Reaction: Stir for 4-6 hours at room temperature.
-
Purification: Quench with saturated aqueous
, extract with Ethyl Acetate, and purify via flash chromatography (Silica gel, DCM:MeOH gradient) to isolate the bromide-functionalized intermediate.
Protocol 2:
Alkylation (E3 Ligase Ligand Attachment)
Causality: The primary bromide is now subjected to nucleophilic attack by a phenol or amine on the E3 Ligase Ligand. We specifically use
-
Preparation: Dissolve 1.0 eq of the E3 Ligase Ligand (e.g., a VHL ligand featuring a free phenol) and 1.5 eq of anhydrous
in DMF. Stir for 30 minutes to generate the reactive phenoxide nucleophile. -
Alkylation: Add 1.0 eq of the purified bromide-functionalized intermediate from Protocol 1.
-
Heating: Heat the reaction to 60°C for 12 hours. The elevated temperature is required to overcome the activation energy barrier for the
displacement of the bromide.-
Validation Check: Monitor via TLC (UV/Iodine stain). The complete disappearance of the starting materials indicates the reaction has reached its endpoint.
-
-
Final Isolation: Filter out the inorganic salts, concentrate under reduced pressure, and purify via preparative HPLC to yield the final, highly pure PROTAC molecule.
Caption: Step-by-step bioconjugation workflow utilizing heterobifunctional reactivity.
Conclusion
2-(3-Bromopropoxy)ethan-1-amine is a foundational building block in modern medicinal chemistry and targeted protein degradation. Its precise mechanism of action—rooted in the orthogonal reactivity of its amine and bromide termini—enables the rational design of complex heterobifunctional molecules. By adhering to self-validating synthetic protocols, researchers can leverage this linker to successfully hijack cellular machinery, paving the way for next-generation targeted therapeutics.
References
-
AA Blocks: 2-(3-bromopropoxy)ethan-1-amine Chemical Properties & SMILES. [Link]
-
ACS Publications: Mass Spectrometry Analysis of Chemically and Collisionally Dissociated Molecular Glue- and PROTAC-Mediated Protein Complexes Informs on Disassembly Pathways. [Link]
-
PMC (National Institutes of Health): Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality.[Link]
Sources
Heterobifunctional Linker Dynamics: Reactivity of 2-(3-Bromopropoxy)ethan-1-amine in Bioconjugation and PROTAC Design
Executive Summary
In the rapidly evolving fields of targeted protein degradation and bioconjugation, the architectural precision of the linker is as critical as the pharmacophores it connects. 2-(3-Bromopropoxy)ethan-1-amine (
This technical guide dissects the chemoselectivity, thermodynamic reactivity, and practical applications of 2-(3-Bromopropoxy)ethan-1-amine with amino acid residues. Designed for application scientists and drug development professionals, this whitepaper provides self-validating protocols and mechanistic rationale for deploying this linker in Proteolysis Targeting Chimeras (PROTACs) and peptide modifications.
Molecular Anatomy & Mechanistic Rationale
The structural design of 2-(3-Bromopropoxy)ethan-1-amine is not arbitrary; every functional group serves a distinct thermodynamic and kinetic purpose.
-
The 3-Carbon Spacer (Bromopropoxy): In standard bromo-PEG linkers (2-carbon spacers), the proximity of the ether oxygen can lead to inductive destabilization or neighboring group participation, increasing the rate of premature aqueous hydrolysis. By extending the alkyl chain to three carbons, the electrophilic
-carbon is insulated from the oxygen's inductive pull. This optimizes the linker for stable, chemoselective displacement by soft nucleophiles without degrading in aqueous buffers. -
The Ether Oxygen: Purely aliphatic linkers often suffer from poor aqueous solubility, which can induce aggregation of the bioconjugate or reduce the cell permeability of PROTACs[1]. The ether oxygen acts as a hydrogen bond acceptor, providing a "mini-PEG" character that enhances solvation and flexibility[].
-
The Ethylamine Group: Provides a highly reactive nucleophilic handle for amide coupling with carboxylic acids, completing the heterobifunctional profile.
Bifunctional reactivity pathways of the linker with specific amino acid residues.
Chemoselectivity Profiling: Amino Acid Reactivity Hierarchy
The reactivity of this linker with proteinogenic amino acids is governed by the
-
Cysteine (Cys): The sulfhydryl group of cysteine (
) is a highly polarizable, "soft" nucleophile. The alkyl bromide is correspondingly a "soft" electrophile. At pH 8.0, a significant fraction of cysteine exists as the highly reactive thiolate anion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). This soft-soft interaction drives rapid, chemoselective alkylation, making cysteine the primary target for the bromopropoxy terminus. -
Lysine (Lys): The
-amino group of lysine is a "harder" nucleophile with a high ( ). At physiological or slightly basic pH (7.4–8.0), it remains protonated ( ) and completely non-nucleophilic. Alkylation of lysine with this linker requires forcing conditions (pH > 9.0)[3]. -
Aspartate/Glutamate (Asp/Glu): The carboxylate side chains are unreactive toward the alkyl bromide but are the intended targets for the linker's primary amine via carbodiimide-mediated (EDC/NHS) amide coupling.
Quantitative Reactivity Data
| Target Amino Acid | Reactive Group | Optimal pH | Reaction Mechanism | Relative Rate ( | Competing Side Reactions |
| Cysteine | Thiol ( | 7.5 – 8.5 | Very Fast (+++++) | Disulfide oxidation | |
| Lysine | Amine ( | 9.0 – 10.0 | Slow (+) | Hydrolysis of bromide | |
| Histidine | Imidazole | 6.5 – 7.5 | Moderate (++) | N/A | |
| Asp/Glu | Carboxyl ( | 6.0 – 7.0 | Amide Coupling | Fast (++++) | NHS-ester hydrolysis |
Experimental Workflows: Self-Validating Systems
To ensure scientific integrity, bioconjugation protocols must not rely on blind faith. The following workflow utilizes a self-validating loop to confirm the success of each conjugation step before proceeding to the next.
Protocol: Sequential Heterobifunctional Conjugation
Phase 1: Chemoselective Cysteine Alkylation
-
Step 1: Disulfide Reduction. Treat the target protein with 10 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at RT.
-
Causality: TCEP is chosen over DTT (Dithiothreitol) because TCEP lacks a thiol group. If DTT were used, its free thiols would aggressively compete with the protein's cysteine residues for the alkyl bromide linker[4].
-
-
Step 2: Buffer Exchange. Desalt the protein into 50 mM HEPES, 150 mM NaCl, pH 8.0.
-
Causality: HEPES is used because it is an amine-free buffer. Tris buffer cannot be used as its primary amine will react with downstream EDC/NHS steps.
-
-
Step 3: Linker Addition. Add 15 molar equivalents of 2-(3-Bromopropoxy)ethan-1-amine. Incubate for 2 hours at RT.
-
Step 4: Validation (Ellman’s Assay). React an aliquot with DTNB (Ellman's reagent).
-
System Validation: A successful alkylation will result in a complete loss of absorbance at 412 nm compared to the pre-alkylation control, proving all free thiols have been consumed.
-
Phase 2: Amide Coupling to Target Carboxylate
-
Step 5: Activation. In a separate vial, activate the secondary target molecule (containing a carboxylate) with EDC (2 mM) and Sulfo-NHS (5 mM) in MES buffer (pH 6.0) for 15 minutes.
-
Step 6: Conjugation. Raise the pH of the activated target to 7.5 and combine it with the alkylated protein from Phase 1. The primary amine of the linker will attack the Sulfo-NHS ester to form a stable amide bond.
-
Step 7: Final Validation. Confirm the final construct via LC-MS (ESI-TOF) to observe the exact mass shift corresponding to the linker and secondary target.
Self-validating experimental workflow for sequential bioconjugation.
Application in PROTACs and ADC Linker Design
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive tether; it actively dictates the formation of the ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase[5].
PROTAC linkers are broadly categorized into flexible (aliphatic/PEG) and rigid (cycloalkane/alkyne) structures[]. 2-(3-Bromopropoxy)ethan-1-amine serves as an ideal precursor for synthesizing hybrid flexible linkers.
-
Tuning Lipophilicity: Purely aliphatic linkers are highly hydrophobic, which can lead to poor pharmacokinetics and off-target toxicity[1]. By incorporating a single ether oxygen, this linker lowers the LogP just enough to improve aqueous solubility without introducing the excessive hydrogen-bonding penalty associated with long-chain PEGs.
-
Degradation Efficacy: The specific chain length (equivalent to a 6-atom spacer) provides a precise spatial geometry. When conjugated to an E3 ligase ligand (e.g., pomalidomide) via the amine, and a target ligand (e.g., JQ1) via the bromide, it establishes an optimal distance that minimizes steric clash while maximizing the cooperative protein-protein interactions required for ubiquitination[5].
References
- BroadPharm.
- Cayman Chemical. "Bromodomain Targeting with PROTACs". Cayman Chemical News & Announcements.
- BOC Sciences.
- NIH PMC. "Fast Cysteine Bioconjugation Chemistry".
- MDPI. "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues". MDPI.
Sources
A Technical Guide to 2-(3-Bromopropoxy)ethan-1-amine as a Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bifunctional linkers are foundational tools in modern chemical biology, drug delivery, and materials science, enabling the covalent conjugation of two distinct molecular entities.[1] This guide provides an in-depth technical overview of 2-(3-Bromopropoxy)ethan-1-amine, a versatile hetero-bifunctional linker. We will explore its core physicochemical properties, synthesis, and unique reactivity profile, which is characterized by a primary amine and an alkyl bromide. This document will detail the mechanistic principles guiding its application, provide validated experimental protocols for its use in bioconjugation, and discuss essential characterization techniques. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as a comprehensive resource for researchers aiming to leverage this linker in their work.
Introduction: The Strategic Role of Bifunctional Linkers
In the intricate world of molecular science, the ability to selectively connect different molecules is paramount. Bifunctional crosslinkers are the chemical bridges that make this possible.[2] They possess two distinct reactive groups, allowing for the stepwise or simultaneous coupling of molecules like proteins, peptides, nucleic acids, or synthetic polymers.[1][3]
These linkers are broadly categorized as either homobifunctional, having two identical reactive groups, or heterobifunctional, with two different reactive groups. Heterobifunctional linkers, such as 2-(3-Bromopropoxy)ethan-1-amine, offer superior control over the conjugation process, minimizing the formation of undesirable polymers and self-conjugates.
1.1. Introducing 2-(3-Bromopropoxy)ethan-1-amine
2-(3-Bromopropoxy)ethan-1-amine is a valuable heterobifunctional linker due to the orthogonal reactivity of its two functional groups: a primary amine (-NH2) and a primary alkyl bromide (-Br).
-
The primary amine is a nucleophile that readily reacts with various electrophilic functional groups, most commonly activated carboxylic acids (like NHS esters) to form stable amide bonds.[4]
-
The alkyl bromide is an electrophilic group susceptible to nucleophilic substitution, making it an excellent reaction partner for thiol (-SH) groups found in cysteine residues or other sulfur-containing nucleophiles.
This dual reactivity allows for a controlled, two-step conjugation strategy, which is highly desirable in complex multi-component systems like antibody-drug conjugates (ADCs) or functionalized nanoparticles.
Physicochemical Properties and Synthesis Overview
A thorough understanding of a linker's physical and chemical properties is critical for its effective application.
2.1. Key Properties
| Property | Value |
| Molecular Formula | C5H12BrNO |
| Molecular Weight | 182.06 g/mol |
| CAS Number | 54439-43-3 |
| Appearance | Typically a liquid |
| Solubility | Soluble in a range of organic solvents and aqueous buffers |
Note: Physical properties can vary slightly between suppliers.
2.2. Synthesis Outline
The synthesis of 2-(3-Bromopropoxy)ethan-1-amine is generally achieved through a multi-step process that is not overly complex for a synthetic organic chemist. A common route involves:
-
Starting Material Protection: The amine group of ethanolamine is protected, often using a phthalimide group, to prevent it from reacting in subsequent steps.
-
Williamson Ether Synthesis: The protected ethanolamine is then reacted with 1,3-dibromopropane under basic conditions. The alkoxide formed from the hydroxyl group acts as a nucleophile, displacing one of the bromide ions to form the ether linkage.
-
Deprotection: The protecting group on the amine is removed (e.g., via hydrazinolysis for a phthalimide group) to yield the final product, 2-(3-Bromopropoxy)ethan-1-amine.
This synthetic route ensures that the two functional groups are introduced selectively and do not interfere with each other.
Reactivity and Mechanism of Action: A Two-Fold Approach
The utility of 2-(3-Bromopropoxy)ethan-1-amine lies in the distinct and predictable reactivity of its amine and bromo groups. This allows for a strategic and controlled approach to conjugation.
The Nucleophilic Amine: Forming Stable Amide Bonds
The primary amine group is a potent nucleophile, especially when deprotonated. Its most common application is in forming robust amide bonds with activated carboxylic acids.
-
Mechanism with NHS Esters: N-hydroxysuccinimide (NHS) esters are frequently used to activate carboxyl groups on proteins or other molecules. The reaction proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. The stable NHS leaving group is then eliminated, resulting in a stable amide bond. This reaction is typically carried out in a slightly alkaline buffer (pH 7.5-8.5) to ensure a significant portion of the amine is in its deprotonated, more nucleophilic state.
The Electrophilic Alkyl Bromide: Targeting Thiols
The bromo-end of the linker is an electrophile that is ideal for reaction with soft nucleophiles, most notably the thiol group of cysteine residues in proteins.
-
Mechanism of Thiol-Alkylation: This reaction is a classic SN2 (bimolecular nucleophilic substitution) reaction. The deprotonated thiolate anion (RS-), which is a much stronger nucleophile than the protonated thiol (RSH), attacks the carbon atom bearing the bromine. This attack occurs from the backside, leading to the displacement of the bromide ion and the formation of a stable thioether bond. To favor the formation of the reactive thiolate anion, these reactions are often performed at a pH between 7.0 and 8.0.
Orthogonal Reactivity: The Key to Controlled Conjugation
The term "orthogonal" refers to the ability to perform two different chemical reactions on the same molecule without them interfering with each other. The amine and bromo groups of this linker are largely orthogonal under carefully chosen conditions. This allows for a two-step conjugation workflow, as illustrated below.
Caption: A two-step orthogonal conjugation workflow.
Applications in Bioconjugation and Drug Delivery
The unique properties of 2-(3-Bromopropoxy)ethan-1-amine make it a valuable tool in several advanced scientific fields.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, a potent cytotoxic drug needs to be attached to a monoclonal antibody that targets cancer cells. This linker can be used to first attach to the drug (if the drug has a suitable carboxyl group) and then the resulting intermediate can be conjugated to the antibody via cysteine residues.
Surface Functionalization
This linker can be used to immobilize biomolecules onto surfaces. For instance, the amine end can be reacted with an activated surface (e.g., a carboxylated self-assembled monolayer on a gold surface). Subsequently, a thiol-containing biomolecule, such as a peptide or protein, can be attached to the bromo-end, creating a functional biosensor surface.
Development of Prodrugs
Prodrugs are inactive drug forms that become active at a specific site in the body.[5] This linker can be part of a system where a drug is released under specific conditions. For example, the thioether bond is stable, but it could be part of a larger system that is cleaved by a specific enzyme at a target site.[6]
Experimental Protocols
The following protocols are generalized and should be optimized for specific applications.
Protocol 1: Conjugation of 2-(3-Bromopropoxy)ethan-1-amine to a Carboxyl-Containing Protein
Objective: To attach the linker to a protein via an amide bond, leaving the bromo group available for subsequent reaction.
Materials:
-
Protein with accessible carboxyl groups (e.g., BSA)
-
2-(3-Bromopropoxy)ethan-1-amine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES Buffer (0.1 M, pH 6.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve the protein in MES buffer to a final concentration of 5-10 mg/mL.
-
Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.
-
Linker Addition: Add a 50-fold molar excess of 2-(3-Bromopropoxy)ethan-1-amine to the reaction mixture.
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Confirm the conjugation using techniques described in Section 6.
Protocol 2: Conjugation of the Linker-Modified Protein to a Thiol-Containing Peptide
Objective: To conjugate the bromo-functionalized protein from Protocol 1 to a cysteine-containing peptide.
Materials:
-
Linker-modified protein from Protocol 1
-
Cysteine-containing peptide
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting column
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in PBS, pH 7.4. If the peptide has disulfide bonds, it may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Conjugation: Add a 10-fold molar excess of the peptide to the linker-modified protein solution.
-
Reaction: Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess peptide.
-
Characterization: Analyze the final product to confirm successful conjugation.
Caption: Step-by-step experimental workflow for two-stage conjugation.
Characterization Techniques
Confirming the successful synthesis of the conjugate is a critical final step.
-
Mass Spectrometry (MS): This is the most direct way to confirm conjugation. An increase in the molecular weight of the starting protein corresponding to the mass of the linker and the peptide will confirm the reaction.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight. The conjugated protein will migrate slower than the unconjugated protein.
-
UV-Vis Spectroscopy: If the peptide or molecule being attached has a unique absorbance signature, this can be used to quantify the degree of labeling.
-
Ellman's Test: This colorimetric assay can be used to quantify the number of free thiols before and after the reaction with the bromo-functionalized protein, thereby giving an indication of the reaction efficiency.
Troubleshooting and Considerations
-
Hydrolysis of NHS ester: NHS esters are susceptible to hydrolysis in aqueous buffers. Always prepare EDC/NHS solutions fresh and work efficiently.
-
Over-labeling: Using a large excess of the linker can lead to multiple linkers attaching to a single protein, which may affect its function. Titrate the molar excess of the linker to achieve the desired degree of labeling.
-
Disulfide Bond Reduction: If conjugating to a protein's internal cysteine residues, ensure that any disulfide bonds are reduced prior to the conjugation reaction.
-
pH control: The pH of the reaction buffers is critical for the efficiency of both the amidation and thiol-alkylation steps. Ensure buffers are correctly prepared and their pH is verified.
Conclusion
2-(3-Bromopropoxy)ethan-1-amine is a powerful and versatile heterobifunctional linker that offers researchers a high degree of control over their conjugation strategies. Its orthogonal reactivity, enabled by the distinct chemical properties of its amine and alkyl bromide groups, allows for the creation of complex molecular architectures with high precision. By understanding the underlying chemical principles and following robust experimental protocols, scientists in drug development, diagnostics, and materials science can effectively utilize this linker to advance their research goals.
References
- Vertex AI Search. (2026).
- ChemScene. (n.d.). 2-(3-Bromo-5-fluorophenoxy)ethan-1-amine.
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- PMC. (n.d.).
- MilliporeSigma. (n.d.). 2-(2-Bromophenoxy)ethan-1-amine | 26646-25-3.
- YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems.
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- PMC. (2019). Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes.
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- ETH Zurich. (n.d.).
- Advances in The Chemistry of Pro-Drugs for Enhanced Drug Delivery Systems. (2025).
- PubChem. (n.d.). 2-(3-bromopropoxy)tetrahydro-2h-pyran.
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The Untapped Potential of 2-(3-Bromopropoxy)ethan-1-amine in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. The architecture of a PROTAC is a tripartite system composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that tethers the two. While significant attention is often given to the warhead and anchor, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, ternary complex formation, and ultimately, its degradation activity. This guide delves into the prospective application of 2-(3-Bromopropoxy)ethan-1-amine as a versatile building block for the construction of novel PROTAC linkers. While direct, published applications of this specific molecule in PROTACs are not yet widespread, its inherent structural features—a flexible alkyl-ether chain terminating in a reactive primary amine and a bromo group—position it as a highly valuable and synthetically tractable component for linker chemistry. This document will serve as a technical resource for researchers, providing a theoretical framework, synthetic strategies, and characterization methodologies for incorporating this promising linker into next-generation protein degraders.
The PROTAC Revolution: A Paradigm Shift in Drug Discovery
PROTACs represent a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism.[] Instead of merely inhibiting a protein's function, PROTACs hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of a specific protein of interest (POI).[2] This is achieved through the formation of a ternary complex between the POI, the PROTAC molecule, and an E3 ubiquitin ligase.[3] The E3 ligase then polyubiquitinates the POI, marking it for destruction by the 26S proteasome.[4] This catalytic mode of action allows for substoichiometric concentrations of the PROTAC to achieve profound and sustained protein knockdown.[5]
The linker connecting the POI-binding and E3 ligase-binding moieties is far from a passive spacer. Its length, rigidity, and chemical composition are critical for productive ternary complex formation and subsequent degradation.[6] The most commonly employed linkers are composed of polyethylene glycol (PEG) and alkyl chains.[6] These provide flexibility and allow for systematic variation to optimize the distance and orientation between the two protein-binding ligands.
2-(3-Bromopropoxy)ethan-1-amine: A Strategic Building Block for PROTAC Linkers
The chemical structure of 2-(3-Bromopropoxy)ethan-1-amine, with its distinct reactive ends, offers a compelling platform for the modular synthesis of PROTACs.
Table 1: Physicochemical Properties of 2-(3-Bromopropoxy)ethan-1-amine
| Property | Value | Source |
| Molecular Formula | C5H12BrNO | Inferred |
| Molecular Weight | 182.06 g/mol | Inferred |
| Structure | Br-(CH2)3-O-(CH2)2-NH2 | Inferred |
| Key Functional Groups | Primary Amine, Bromoalkane, Ether | Inferred |
The presence of a primary amine allows for facile conjugation to an E3 ligase ligand (e.g., through amide bond formation or nucleophilic aromatic substitution on a suitable precursor), while the bromo group provides a handle for attachment to the warhead, often via nucleophilic substitution.[4] The short, flexible ethylene glycol-like motif can impart favorable solubility and conformational properties to the resulting PROTAC.
Rationale for Use: The Alkyl-Ether Advantage
Alkyl and PEG chains are the most prevalent motifs in PROTAC linkers, with approximately 55% containing PEG and 30% containing alkyl chains. Linkers composed of a combination of alkyl and ether units offer a balance of properties:
-
Flexibility: The aliphatic chain provides conformational freedom, allowing the warhead and anchor to adopt an optimal orientation for ternary complex formation.[4]
-
Solubility: The ether oxygen can improve the aqueous solubility of the PROTAC, a crucial factor for cell permeability and bioavailability.
-
Synthetic Tractability: The synthesis of linkers with varying lengths of alkyl and ether units is straightforward, enabling the rapid generation of a library of PROTACs for structure-activity relationship (SAR) studies.
The structure of 2-(3-Bromopropoxy)ethan-1-amine provides a pre-formed, short alkyl-ether chain, streamlining the synthesis of PROTACs with this desirable linker composition.
Synthetic Strategies for PROTACs Incorporating 2-(3-Bromopropoxy)ethan-1-amine
The bifunctional nature of 2-(3-Bromopropoxy)ethan-1-amine allows for a modular and convergent synthetic approach to PROTAC assembly. The general strategy involves the sequential attachment of the E3 ligase ligand and the POI ligand to the linker.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using 2-(3-Bromopropoxy)ethan-1-amine.
Caption: A generalized workflow for PROTAC synthesis.
Detailed Experimental Protocol: A Hypothetical Example
This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase, using pomalidomide as the CRBN ligand.
Step 1: Synthesis of the Linker-Pomalidomide Intermediate
-
Reaction Setup: To a solution of pomalidomide (1.0 eq) in anhydrous dimethylformamide (DMF), add 2-(3-Bromopropoxy)ethan-1-amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction Conditions: Stir the reaction mixture at 80 °C for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the bromo-functionalized linker-pomalidomide intermediate.
Step 2: Coupling of the Intermediate with the Warhead
-
Reaction Setup: To a solution of the POI ligand (warhead) containing a suitable nucleophile (e.g., a phenol or thiol) (1.0 eq) in an appropriate solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K2CO3) (2.0 eq).
-
Addition of Intermediate: Add the bromo-functionalized linker-pomalidomide intermediate (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC) to yield the desired product.
Characterization and Evaluation of the Final PROTAC
Rigorous characterization is essential to confirm the identity, purity, and biological activity of the synthesized PROTAC.
Table 2: Recommended Analytical and Biological Assays
| Assay | Purpose |
| LC-MS | Confirm molecular weight and assess purity. |
| NMR (1H and 13C) | Confirm the chemical structure of the final PROTAC. |
| Preparative HPLC | Purify the final compound to >95% purity. |
| Target Binding Assays | Determine the binding affinity of the PROTAC for both the POI and the E3 ligase. |
| Western Blotting | Quantify the degradation of the target protein in cells treated with the PROTAC. |
| Cell Viability Assays | Assess the cytotoxic effects of the PROTAC on cells. |
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the mechanism by which the synthesized PROTAC induces the degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Future Perspectives and Conclusion
The modular nature of PROTACs, combined with the synthetic accessibility of bifunctional linkers like 2-(3-Bromopropoxy)ethan-1-amine, offers immense potential for the rapid development of novel therapeutics. While the direct application of this specific linker is yet to be extensively documented, its structural characteristics align well with the established principles of effective PROTAC design. The ether and amine functionalities can contribute to favorable physicochemical properties, while the terminal bromo and amine groups provide convenient handles for a convergent and efficient synthesis.
This guide provides a foundational framework for researchers interested in exploring the utility of 2-(3-Bromopropoxy)ethan-1-amine in their PROTAC discovery programs. By leveraging the synthetic strategies and characterization methods outlined herein, the scientific community can further expand the chemical space of PROTAC linkers and unlock new avenues for targeted protein degradation.
References
- R. I. Troup, et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
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- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
- ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers.
- ChemPep. (n.d.). Overview of PROTAC Linkers.
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- S. Abe, et al. (2022). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Medicinal Chemistry.
- M. J. S. Fisher. (2021). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Kent.
- A. D. A. D'Andrea, et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine.
- K. C. Lee. (2022). Understanding the Structure- Activity Relationship (SAR) and PK of PROTAC Linkers. University of Kent.
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"2-(3-Bromopropoxy)ethan-1-amine" in chemical biology
An In-depth Technical Guide to the Application of 2-(3-Bromopropoxy)ethan-1-amine in Chemical Biology
Abstract
In the landscape of chemical biology and drug development, the rational design of molecular tools is paramount. Heterobifunctional linkers, which covalently connect two distinct molecular entities, are fundamental to the construction of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of 2-(3-Bromopropoxy)ethan-1-amine , a compact, hydrophilic, and heterobifunctional linker. We will dissect its core chemical principles, reactivity, and strategic applications. This document serves as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to leverage this linker's potential in creating novel bioconjugates and targeted therapeutic agents.
Introduction: The Critical Role of Linker Chemistry
The efficacy of bifunctional molecules, such as PROTACs and ADCs, is not solely dependent on the binding affinities of their respective terminal ligands. The linker connecting these "warhead" and "anchor" moieties is a critical determinant of the final construct's success, influencing its physicochemical properties, stability, and ability to facilitate the desired biological outcome.[1] Linkers are broadly categorized based on their length, flexibility, and chemical composition, with common motifs including polyethylene glycol (PEG) and alkyl chains.[2][3]
2-(3-Bromopropoxy)ethan-1-amine represents a distinct class of short, ether-containing linkers. Its structure offers a unique combination of features:
-
Heterobifunctionality: It possesses two distinct reactive handles—a primary amine and an alkyl bromide—allowing for sequential, controlled conjugation reactions.
-
Hydrophilicity: The ether linkage enhances water solubility compared to a pure alkyl chain of similar length, a crucial attribute for improving the pharmacokinetic profiles of often-hydrophobic bioconjugates.[4][5][6]
-
Defined Length and Vector: Its compact and defined structure provides precise spatial control when connecting two molecular entities.
This guide will explore the dual reactivity of this linker and provide a framework for its strategic deployment in modern chemical biology applications.
Core Chemistry: Properties, Synthesis, and Reactivity
Physicochemical Properties
A foundational understanding of a linker's properties is essential for its effective application. The key characteristics of 2-(3-Bromopropoxy)ethan-1-amine are summarized below.
| Property | Value | Significance in Application |
| Molecular Formula | C₅H₁₂BrNO | Provides the basis for calculating molecular weight and elemental analysis. |
| Molecular Weight | 166.06 g/mol | Its low molecular weight is advantageous in minimizing the size of the final conjugate, which can aid cell permeability and reduce potential immunogenicity. |
| Structure | Br-CH₂-CH₂-CH₂-O-CH₂-CH₂-NH₂ | A linear, flexible chain with two distinct reactive termini separated by an ether bond. |
| Functionality | Heterobifunctional (Amine, Bromide) | Allows for orthogonal or sequential conjugation strategies, providing precise control over the synthesis of complex molecules like PROTACs.[7] |
| Predicted Solubility | High in aqueous and polar organic solvents | The ether oxygen and terminal amine contribute to its hydrophilicity, which can help solubilize hydrophobic molecules it is conjugated to, a common challenge in drug development.[4][5] |
Proposed Synthesis Pathway
The synthesis of 2-(3-Bromopropoxy)ethan-1-amine can be approached through established organic chemistry reactions. A common strategy involves the sequential alkylation of a diol, followed by conversion of a terminal group to an amine. This ensures controlled construction of the heterobifunctional linker.
Figure 2: Electrophilic conjugation via the bromo terminus.
The ethan-1-amine group is a primary amine, which is a strong nucleophile commonly used in bioconjugation. [8]
-
Mechanism of Action: This amine readily reacts with electrophilic functional groups to form stable covalent bonds. The most prevalent reaction is acylation with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester, to form a robust amide bond. [9]* Primary Coupling Partners: This terminus is ideal for conjugating to molecules containing carboxylic acids. In practice, the carboxylic acid is typically activated in situ with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS to form the more reactive NHS ester.
-
Reaction Conditions: Amide bond formation with NHS esters is highly efficient at physiological to slightly alkaline pH (7.2-8.5). [9]It is crucial to use a non-amine-containing buffer (e.g., PBS, HEPES) to avoid competitive reactions.
Figure 3: Nucleophilic conjugation via the amine terminus.
Applications in Targeted Drug Development
The heterobifunctional nature of 2-(3-Bromopropoxy)ethan-1-amine makes it a versatile building block for constructing complex therapeutic and diagnostic agents.
PROTACs: Engineering Protein Degradation
PROTACs are chimeric molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. [2]The linker is a key component that dictates the geometry and stability of the resulting ternary complex (POI-PROTAC-E3 ligase).
2-(3-Bromopropoxy)ethan-1-amine can be used to connect a POI-binding ligand (warhead) to an E3 ligase-binding ligand (anchor). For instance, the primary amine can be used to form an amide bond with a warhead containing a carboxylic acid, while the bromo group can be used to alkylate a nucleophilic position on the E3 ligase ligand. This sequential approach allows for a modular and controlled synthesis.
Figure 4: Role of the linker in forming a PROTAC ternary complex.
Bioconjugation and Chemical Probes
The linker's ability to covalently attach to biomolecules makes it suitable for a range of bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, directing the therapy to cancer cells. The bromo- group can react with cysteines (native or engineered) on the antibody, while the amine can be conjugated to the drug payload.
-
Fluorescent Probes: A fluorescent dye can be attached to one end of the linker, and a targeting moiety to the other, to create probes for cellular imaging and target engagement studies.
-
Surface Immobilization: The amine or bromo group can be used to covalently attach proteins or other biomolecules to appropriately functionalized surfaces for applications in diagnostics and proteomics. [9]
Experimental Protocols
The following protocols are generalized methodologies. Researchers must optimize conditions for their specific molecules and experimental systems.
Protocol: Conjugation of the Bromo-Terminus to a Cysteine-Containing Peptide
Objective: To demonstrate the alkylation of a thiol group with the linker.
Materials:
-
2-(3-Bromopropoxy)ethan-1-amine (with the amine group protected, e.g., as a Boc-carbamate: Boc-NH-(CH₂)₂-O-(CH₂)₃-Br)
-
Cysteine-containing peptide (e.g., GRGDSC )
-
Phosphate Buffer (100 mM, pH 8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
HPLC system for purification and analysis
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the phosphate buffer to a final concentration of 1 mg/mL.
-
Thiol Reduction (Causality): Add a 5-fold molar excess of TCEP to the peptide solution. Incubate for 30 minutes at room temperature. This step is critical to ensure the cysteine residue's thiol group is in its reduced, nucleophilic state and not an oxidized disulfide.
-
Linker Addition: Dissolve the Boc-protected bromo-linker in a minimal amount of a compatible organic solvent (e.g., DMSO) and add it to the peptide solution at a 10-fold molar excess relative to the peptide.
-
Reaction Incubation: Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle agitation. The reaction should be performed in the dark to minimize potential side reactions.
-
Quenching: Quench any unreacted linker by adding a small molecule thiol like β-mercaptoethanol.
-
Purification and Analysis: Purify the resulting peptide-linker conjugate using reverse-phase HPLC. Confirm the identity and purity of the product by mass spectrometry (expecting a mass shift corresponding to the addition of the linker minus HBr).
Protocol: Conjugation of the Amine-Terminus to a Carboxylic Acid-Containing Molecule
Objective: To form a stable amide bond between the linker and a target molecule.
Materials:
-
2-(3-Bromopropoxy)ethan-1-amine
-
Molecule of interest with a carboxylic acid (Molecule-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Activation of Carboxylic Acid (Causality): Dissolve the Molecule-COOH in the anhydrous solvent. Add 1.5 equivalents of NHS followed by 1.5 equivalents of EDC. Let the activation reaction proceed for 30 minutes at room temperature. This creates a highly reactive NHS ester intermediate, which is more stable in aqueous conditions than the O-acylisourea intermediate formed by EDC alone and reacts efficiently with primary amines. [9]2. Linker Addition: Dissolve 2-(3-Bromopropoxy)ethan-1-amine in the reaction buffer. Add this solution to the activated Molecule-NHS ester solution.
-
Reaction Incubation: Stir the reaction mixture for 2-4 hours at room temperature.
-
Purification: Purify the final conjugate using an appropriate method, such as silica gel chromatography or preparative HPLC, depending on the properties of the molecule.
-
Characterization: Confirm the structure of the final product using NMR and mass spectrometry.
Conclusion and Future Perspectives
2-(3-Bromopropoxy)ethan-1-amine is a potent and versatile heterobifunctional linker whose value lies in its simplicity, defined structure, and dual-reactivity. Its hydrophilic character makes it an attractive alternative to purely aliphatic linkers, potentially improving the drug-like properties of complex bioconjugates. While this guide provides a framework based on established chemical principles, the empirical validation of this linker in novel PROTACs, ADCs, and chemical probes remains a fertile ground for discovery. Future investigations should focus on systematically comparing its performance against more conventional PEG and alkyl linkers to fully delineate its advantages in specific therapeutic contexts. The continued exploration of novel linker chemistry is essential for advancing the field of targeted therapeutics.
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PubMed. (2025). 3-Bromopyruvate boosts the effect of chemotherapy in acute myeloid leukemia by a pro-oxidant mechanism. PubMed. [Link]
-
ResearchGate. (2025). 3-Bromopyruvate boosts the effect of chemotherapy in acute myeloid leukemia by a pro-oxidant mechanism. ResearchGate. [Link]
-
PubMed. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed. [Link]
Sources
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 交联剂 [sigmaaldrich.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Engineering Targeted Covalent Inhibitors: The Strategic Role of 2-(3-Bromopropoxy)ethan-1-amine
Executive Summary
The landscape of targeted covalent inhibitors (TCIs) has rapidly evolved beyond traditional Michael acceptors (such as acrylamides) to incorporate diverse electrophilic warheads capable of engaging a broader array of nucleophilic residues[1]. Among these emerging modalities, aliphatic haloalkyl groups have proven to be powerful tools for proximity-driven
Chemical Profiling & Reactivity Dynamics
The molecular architecture of 2-(3-Bromopropoxy)ethan-1-amine (
-
The Ether Oxygen: Unlike purely aliphatic chains (e.g., 1,6-dibromohexane derivatives), the incorporation of an ether oxygen significantly reduces the lipophilicity (clogP) of the resulting inhibitor. This prevents the excessive hydrophobic bulk that often leads to poor pharmacokinetic profiles and non-specific protein binding.
-
Differential Nucleophilicity: The primary amine is a hard, highly reactive nucleophile, allowing for rapid amide bond formation with carboxylic acid-bearing pharmacophores. Conversely, the primary bromide is a softer electrophile. Its intrinsic reactivity is low enough to resist rapid hydrolysis or indiscriminate reaction with off-target biological thiols, yet it becomes highly reactive when driven by the local effective concentration within a protein binding pocket[3].
Mechanistic Role in Covalent Inhibitor Design
Covalent inhibition follows a two-step kinetic model. First, the pharmacophore anchors the molecule in the binding pocket, establishing a reversible equilibrium (
Kinetic mechanism of covalent engagement via proximity-induced SN2 alkylation.
Experimental Protocols: A Self-Validating System
Robust TCI development requires protocols that inherently verify their own success. The following workflows leverage the unique isotopic and mass signatures of the bromine atom to create a self-validating experimental loop.
Protocol A: Synthesis of the Covalent Probe (Amide Coupling)
Causality: HATU is selected as the coupling reagent due to its superior efficiency in forming amides with primary amines, minimizing the risk of epimerization at sensitive stereocenters on the pharmacophore. DIPEA is used as a sterically hindered base to deprotonate the amine without acting as a competing nucleophile against the bromoalkyl group[4].
-
Activation: Dissolve the pharmacophore-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature to form the active ester.
-
Conjugation: Add 2-(3-Bromopropoxy)ethan-1-amine (1.1 eq) to the mixture. Stir for 2 hours.
-
Purification: Quench with water and purify via preparative HPLC (C18 column, Water/MeCN with 0.1% TFA).
Self-Validation (LC-MS): The success of this reaction is self-validated by the natural isotopic distribution of bromine (
Protocol B: Intact Protein Mass Spectrometry (Validation of Adduct)
Causality: To confirm that the inhibitor acts via the designed
-
Incubation: Incubate recombinant target protein (10 µM) with the synthesized bromoalkyl inhibitor (50 µM) in HEPES buffer (pH 7.4) for 1-4 hours at 37°C.
-
Desalting: Pass the reaction mixture through a size-exclusion spin column to remove excess unreacted inhibitor.
-
Analysis: Analyze via ESI-TOF Mass Spectrometry.
Self-Validation (Exact Mass Shift): In an
Synthesis and validation workflow for bromoalkyl targeted covalent inhibitors.
Quantitative Data & Analytics
To contextualize the utility of 2-(3-Bromopropoxy)ethan-1-amine, we must compare its properties against other common covalent warheads and analyze its structural contributions.
Table 1: Comparative Warhead Reactivity Metrics
| Warhead Type | Electrophile | Primary Target Residue | Reaction Mechanism | Intrinsic Reactivity | Reversibility |
| Acrylamide | Michael Acceptor | Cysteine | Conjugate Addition | High | Irreversible/Reversible |
| Bromoalkyl | Alkyl Halide | Cys, Lys, His | Low to Moderate | Irreversible | |
| Epoxide | Oxirane | Cysteine, Aspartate | Ring Opening | Moderate | Irreversible |
| Boronic Acid | Boron | Serine, Threonine | Dative Bond | Variable | Reversible |
Table 2: Structural Profiling of 2-(3-Bromopropoxy)ethan-1-amine
| Property | Value / Characteristic | Impact on TCI Design |
| Chemical Formula | Low molecular weight addition to pharmacophore. | |
| Chain Length | 6 atoms (between attachment and Br) | Provides ~7-8 Å reach to access adjacent nucleophiles. |
| Ether Oxygen | Position 3 from amine | Increases hydrophilicity; lowers clogP compared to pure alkyl. |
| Leaving Group | Primary Bromide | Excellent balance of stability and |
Conclusion
The strategic implementation of 2-(3-Bromopropoxy)ethan-1-amine in covalent inhibitor design provides a masterclass in balancing reactivity with selectivity. By leveraging the low intrinsic reactivity of the bromoalkyl group, scientists can design highly selective probes that only engage their targets when driven by the proximity effect of a specific pharmacophore[3]. Furthermore, the built-in mass and isotopic signatures of the bromine atom create a self-validating experimental loop, ensuring high confidence from synthesis to target engagement.
References
-
[1] Biospecific Chemistry for Covalent Linking of Biomacromolecules. Chemical Reviews (ACS Publications) / PMC - NIH. 1
-
[2] Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Semantic Scholar. 2
-
[3] The role of quantum chemistry in covalent inhibitor design. International Journal of Quantum Chemistry / ResearchGate. 3
-
[4] Dual-warhead covalent inhibitors of fgfr-4 (WO2016115412A1). Google Patents. 4
Sources
Methodological & Application
Application Note: Site-Specific Protein Labeling via Dual-Stage Amidation-Alkylation using 2-(3-Bromopropoxy)ethan-1-amine
Target Audience: Bioconjugation Scientists, Proteomics Researchers, and ADC Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Chemical Rationale
The development of stable, site-specific protein conjugates is a cornerstone of modern therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and targeted chemical probes. 2-(3-Bromopropoxy)ethan-1-amine (CAS: 2287275-02-7) has emerged as a highly versatile heterobifunctional linker designed to overcome the limitations of traditional bioconjugation chemistries.
Structurally, this linker features a primary amine and an alkyl bromide, separated by a hydrophilic ether bridge (propoxy-ethan). The causality behind this specific structural design is twofold:
-
The Ether Bridge: Enhances aqueous solubility compared to purely aliphatic linkers (e.g., 1,6-dibromohexane), preventing the aggregation of heavily modified proteins and maintaining native folding[1].
-
Dual-Reactivity: The primary amine allows for rapid, quantitative functionalization with any NHS-ester payload (fluorophores, cytotoxic drugs, affinity tags). Subsequently, the bromoalkyl group serves as a highly specific electrophile for cysteine residues, forming an irreversible thioether bond via a nucleophilic aliphatic substitution (
) mechanism[1][2].
Mechanistic Superiority: Overcoming the Maleimide Liability
For decades, maleimide-thiol conjugation has been the industry standard. However, maleimide-derived thioether bonds are susceptible to retro-Michael exchange in systemic circulation, leading to premature payload release and off-target transfer to serum albumin[2][3].
By utilizing the bromoalkyl group of 2-(3-Bromopropoxy)ethan-1-amine, researchers can generate permanent, irreversible thioether linkages . While alkyl bromides possess the theoretical capability to react with other nucleophiles (such as lysine or tyrosine) under forced or highly specific microenvironmental conditions[4][5], operating at a strictly controlled physiological pH (7.5–8.5) ensures that the highly nucleophilic thiolate anion (
Chemical mechanism of dual-stage bioconjugation using 2-(3-Bromopropoxy)ethan-1-amine.
Quantitative Comparison of Conjugation Chemistries
To justify the selection of bromoalkyl chemistry over alternative methods, the following table summarizes the kinetic and thermodynamic profiles of common cysteine-reactive groups.
| Conjugation Chemistry | Target Residue | Optimal pH | Bond Formed | Reversibility (in Serum) | Cross-Reactivity Risk |
| Bromoalkyl (Linker) | Cysteine (-SH) | 7.5 – 8.5 | Thioether | Irreversible | Low (at controlled pH) |
| Maleimide | Cysteine (-SH) | 6.5 – 7.5 | Thioether | Reversible (Exchange) | Low |
| Iodoacetamide | Cysteine (-SH) | 7.5 – 8.0 | Thioether | Irreversible | High (Histidine/Methionine) |
| NHS Ester | Lysine (-NH | 7.2 – 8.5 | Amide | Irreversible | Very High (Stochastic) |
Self-Validating Protocol: Dual-Stage Conjugation Workflow
This protocol is designed as a self-validating system. Each phase includes a mandatory Quality Control (QC) checkpoint to ensure experimental integrity before proceeding to the next step, thereby preventing the loss of high-value recombinant proteins or payloads.
Step-by-step experimental workflow for site-specific protein labeling and purification.
Phase 1: Probe Functionalization (Amidation)
Objective: Convert a commercially available NHS-ester payload into a bromoalkyl-reactive probe.
-
Procedure: Dissolve the NHS-ester payload (1 eq) and 2-(3-Bromopropoxy)ethan-1-amine (1.5 eq) in anhydrous DMSO. Add N,N-Diisopropylethylamine (DIPEA) (2 eq) to act as a non-nucleophilic base. Incubate at room temperature (RT) for 1 hour.
-
Causality: Anhydrous DMSO is critical because water rapidly hydrolyzes NHS esters. DIPEA ensures the primary amine of the linker is deprotonated (nucleophilic) without competing for the NHS ester itself.
-
Validation Checkpoint: Analyze the reaction mixture via LC-MS. The disappearance of the NHS-ester mass and the appearance of the Probe-Linker-Br mass confirms successful amidation. Do not proceed if unreacted NHS-ester remains, as it will non-specifically cross-link lysine residues on your target protein.
Phase 2: Protein Preparation (Reduction)
Objective: Expose free sulfhydryl groups on the target protein by reducing disulfide bonds.
-
Procedure: Buffer-exchange the target protein into Conjugation Buffer (50 mM HEPES, 150 mM NaCl, 5 mM EDTA, pH 8.0). Add TCEP-HCl at a 10-fold molar excess. Incubate for 30 minutes at RT.
-
Causality: EDTA chelates trace heavy metals that catalyze unwanted thiol oxidation. TCEP is explicitly chosen over DTT because DTT contains free thiols that will aggressively consume the bromoalkyl probe in Phase 3. TCEP is phosphine-based and completely inert to
alkylation, eliminating the need for an intermediate purification step. -
Validation Checkpoint: Perform an Ellman’s Reagent (DTNB) assay. A rapid colorimetric shift to yellow (412 nm) quantifies the exact concentration of free thiols, ensuring complete reduction before introducing the alkylating agent.
Phase 3: Bioconjugation ( Alkylation)
Objective: Covalently attach the bromo-functionalized probe to the protein's cysteine residues.
-
Procedure: Add the Phase 1 product (5-10 molar equivalents relative to free thiols) to the reduced protein from Phase 2. Incubate in the dark at RT for 2–4 hours with gentle agitation.
-
Causality: The reaction is strictly maintained at pH 8.0. The pKa of a typical cysteine thiol is ~8.3. At pH 8.0, a significant fraction is deprotonated into the highly reactive thiolate (
) form, accelerating the attack on the alkyl bromide. Exceeding pH 8.5 risks base-catalyzed hydrolysis of the bromide leaving group and increases the stochastic reactivity of lysine amines[1][2].
Phase 4: Purification and Validation
Objective: Isolate the pure bioconjugate and verify site-selectivity.
-
Procedure: Pass the reaction mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4) to remove the unreacted small-molecule probe.
-
Validation Checkpoint: Analyze the final conjugate via intact protein LC-MS. The mass shift must exactly match the molecular weight of the Probe-Linker moiety minus the displaced bromide ion (M - 79.9 Da). The absence of +2 or +3 mass adducts (assuming a single target cysteine) confirms strict site-selectivity.
References[1] Title: Application Notes and Protocols: 1-(6-Bromohexyl)-1,2,4-triazole in Bioconjugation and Drug Development. Source: BenchChem. URL: https://www.benchchem.com/[4] Title: Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. Source: National Institutes of Health (NIH). URL: https://doi.org/10.3389/fchem.2022.815991[2] Title: Unveiling Druggable Pockets by Site-Specific Protein Modification: Beyond Antibody-Drug Conjugates. Source: Martin-Luther-Universität Halle-Wittenberg. URL: https://doi.org/10.3389/fchem.2020.586942[7] Title: Chemical generation and modification of peptides containing multiple dehydroalanines. Source: RSC Publishing. URL: https://doi.org/10.1039/C5SC01628D[5] Title: Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. Source: Frontiers in Chemistry. URL: https://doi.org/10.3389/fchem.2022.815991[6] Title: Unveiling Druggable Pockets by Site-Specific Protein Modification: Beyond Antibody-Drug Conjugates. Source: National Institutes of Health (NIH) / PMC. URL: https://doi.org/10.3389/fchem.2020.586942[3] Title: Unveiling Druggable Pockets by Site-Specific Protein Modification: Beyond Antibody-Drug Conjugates. Source: Frontiers in Chemistry. URL: https://doi.org/10.3389/fchem.2020.586942
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. opendata.uni-halle.de [opendata.uni-halle.de]
- 3. Frontiers | Unveiling Druggable Pockets by Site-Specific Protein Modification: Beyond Antibody-Drug Conjugates [frontiersin.org]
- 4. Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids [frontiersin.org]
- 6. Unveiling Druggable Pockets by Site-Specific Protein Modification: Beyond Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Site-Specific Protein Cross-Linking and Bioconjugation via 2-(3-Bromopropoxy)ethan-1-amine
Introduction & Mechanistic Rationale
In the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and advanced biotherapeutics, the stability of the linker is as critical as the efficacy of the payload. 2-(3-Bromopropoxy)ethan-1-amine is a highly versatile, short-chain heterobifunctional cross-linker designed to bridge this gap. Featuring a primary amine and an alkyl bromide separated by a hydrophilic ether linkage, it enables the precise, site-specific conjugation of small molecules to protein cysteine residues.
The Causality of Linker Selection: Alkyl Bromides vs. Maleimides
Historically, maleimide chemistry has been the industry standard for thiol bioconjugation due to its rapid reaction kinetics. However, maleimide-derived thiosuccinimides are inherently reversible. In systemic circulation, they undergo retro-Michael deconjugation, transferring the payload to abundant blood thiols such as human serum albumin or glutathione[]. This premature cleavage leads to severe off-target toxicity.
By contrast, the alkyl bromide moiety of 2-(3-Bromopropoxy)ethan-1-amine acts as a potent alkylating agent. When reacted with a cysteine thiolate, it undergoes an irreversible
Quantitative Data & Physicochemical Profiling
To successfully deploy this linker, researchers must understand its dual reactivity profile. The primary amine is targeted toward electrophiles (e.g., NHS-esters, carboxylic acids via EDC), while the alkyl bromide is strictly reserved for nucleophilic attack by thiolates.
Table 1: Physicochemical Properties of 2-(3-Bromopropoxy)ethan-1-amine
| Property | Value / Description |
| Chemical Formula | |
| Molecular Weight | 182.06 g/mol |
| Spacer Arm Length | ~6.5 Å (5 atoms) |
| Hydrophilicity | High (due to central ether oxygen, preventing aggregation) |
| Amine Reactivity | Amidation with NHS-esters (Optimal pH: 7.2 – 8.0) |
| Bromide Reactivity |
Table 2: Comparative Kinetics & Stability: Alkyl Bromides vs. Maleimides
| Parameter | Maleimide Chemistry | Alkyl Bromide Chemistry |
| Reaction Mechanism | Michael Addition | |
| Optimal pH | 6.5 – 7.5 | 7.5 – 8.5 |
| Reaction Kinetics | Very Fast (Minutes) | Moderate to Slow (Hours) |
| Bond Formed | Thiosuccinimide | Thioether ( |
| in vivo Stability | Poor (Susceptible to retro-Michael) | Excellent (Irreversible) |
Experimental Workflow
The standard bioconjugation strategy utilizing this linker is a two-step process. First, the linker's amine is reacted with an NHS-ester activated payload (e.g., a fluorophore or drug) to create a bromo-activated intermediate. Second, this intermediate is introduced to a reduced protein, where the free cysteine selectively attacks the alkyl bromide.
Workflow of heterobifunctional bioconjugation using 2-(3-Bromopropoxy)ethan-1-amine.
Self-Validating Methodologies
The following protocols are engineered with built-in causality and analytical checkpoints to ensure a self-validating experimental system.
Protocol 1: Synthesis of the Bromo-Activated Payload
Objective: Conjugate an NHS-ester payload to the primary amine of the linker.
-
Preparation : Dissolve the NHS-ester functionalized payload in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.
-
Causality: Anhydrous conditions are mandatory. Trace water will rapidly hydrolyze the NHS-ester into an unreactive carboxylic acid before the amine can react.
-
-
Linker Addition : Add 1.2 molar equivalents of 2-(3-Bromopropoxy)ethan-1-amine to the solution.
-
Base Catalysis : Add 2.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes any HCl salts present in the linker formulation and ensures the primary amine remains deprotonated and highly nucleophilic, without competing for the NHS-ester.
-
-
Incubation : Purge the vial with nitrogen gas, seal, and incubate at room temperature for 2 hours.
-
Validation Checkpoint (LC-MS) : Analyze a 1 µL aliquot via LC-MS. The protocol is validated when the chromatogram shows the disappearance of the starting payload mass and the appearance of a new peak corresponding to:
.
Protocol 2: Site-Specific Cysteine Alkylation
Objective: Conjugate the Bromo-Activated Payload to a target protein's free cysteine.
-
Protein Preparation : Dilute the target protein to 2–5 mg/mL in Conjugation Buffer (50 mM Tris, 5 mM EDTA, pH 8.0).
-
Causality: The pH is elevated to 8.0 to ensure a significant fraction of the cysteine sulfhydryl (pKa ≈ 8.3) is deprotonated into the highly reactive thiolate anion[4]. EDTA is critical; it chelates trace heavy metals (
, ) that would otherwise catalyze the auto-oxidation of free thiols into unreactive disulfides.
-
-
Reduction : Add 10 molar equivalents of Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 1 hour at 37°C.
-
Causality: TCEP selectively reduces disulfide bonds to expose free cysteines. Unlike DTT or
-mercaptoethanol, TCEP does not contain a thiol group. Therefore, it will not compete with the protein for the alkyl bromide in the subsequent step, eliminating the need for a tedious buffer exchange[4].
-
-
Alkylation : Add 15 molar equivalents of the Bromo-Activated Payload (from Protocol 1) directly to the reduced protein solution.
-
Incubation : Incubate at room temperature for 6 to 12 hours with gentle end-over-end rotation.
-
Causality: Alkyl bromides undergo
substitution slower than maleimide Michael additions. The extended incubation time is required to drive the reaction to completion[].
-
-
Validation Checkpoint (Ellman's Assay) : Perform an Ellman's Reagent (DTNB) assay on the final mixture. The protocol is validated when absorbance at 412 nm drops to baseline, confirming the total depletion of free thiols via successful alkylation.
References
1.[3] Title : Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. Source : NIH PubMed Central (PMC). URL :[Link]
3.[2] Title : Arylation Chemistry for Bioconjugation. Source : NIH PubMed Central (PMC). URL : [Link]
Sources
Application Notes & Protocols: Leveraging 2-(3-Bromopropoxy)ethan-1-amine for Advanced Targeted Protein Degradation
Introduction: The Linker as a Linchpin in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to an event-driven mechanism that hijacks the cell's own ubiquitin-proteasome system (UPS) for protein elimination.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this strategy. These heterobifunctional molecules consist of three key components: a ligand for a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5]
While the ligands provide specificity, the linker is far from a passive spacer. Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated degradation.[4][6][7] An optimal linker facilitates favorable protein-protein interactions, enhances cellular permeability, and improves pharmacokinetic properties.[1][8][] This guide focuses on the strategic application of 2-(3-Bromopropoxy)ethan-1-amine , a versatile linker building block, in the design and synthesis of potent protein degraders.
Caption: Figure 2: Two-Step Synthetic Workflow.
Step 1: Synthesis of JQ1-Linker Intermediate
Objective: To conjugate 2-(3-Bromopropoxy)ethan-1-amine to a JQ1 derivative containing a nucleophilic phenol group.
Materials:
-
JQ1-phenol derivative (1.0 eq)
-
2-(3-Bromopropoxy)ethan-1-amine hydrobromide (1.2 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of JQ1-phenol derivative (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to deprotonate the phenol.
-
Add 2-(3-Bromopropoxy)ethan-1-amine hydrobromide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the JQ1-Linker-Amine intermediate.
Causality: The basic K₂CO₃ deprotonates the phenol on the JQ1 derivative, creating a potent nucleophile. This phenoxide then attacks the electrophilic carbon attached to the bromine on the linker in a classic Sₙ2 reaction, forming a stable ether bond.
Step 2: Final PROTAC Synthesis via Amide Coupling
Objective: To couple the JQ1-Linker-Amine intermediate with a pomalidomide derivative containing a carboxylic acid.
Materials:
-
JQ1-Linker-Amine intermediate (1.0 eq)
-
Pomalidomide-carboxylic acid derivative (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Preparative HPLC system
Procedure:
-
Dissolve the pomalidomide-carboxylic acid derivative (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the JQ1-Linker-Amine intermediate (1.0 eq) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid. Characterize by ¹H NMR and HRMS.
Causality: HATU is a peptide coupling reagent that activates the carboxylic acid, forming a highly reactive intermediate. The primary amine of the JQ1-linker intermediate then acts as a nucleophile, attacking the activated carbonyl carbon to form a stable amide bond, completing the synthesis of the PROTAC molecule.
Application Protocol: Cellular Evaluation of PROTAC Activity
Objective: To determine the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cellular context.
Key Assays: Western Blotting for protein levels, dose-response analysis for DC₅₀ and Dₘₐₓ determination.
Caption: Figure 3: Cellular Assay Workflow for PROTAC Evaluation.
Materials & Methods
-
Cell Line: A human cell line expressing BRD4 (e.g., HeLa or 22Rv1).
-
Reagents: Synthesized PROTAC, DMSO (vehicle), cell culture medium, RIPA lysis buffer, protease/phosphatase inhibitor cocktail, BCA protein assay kit.
-
Antibodies: Primary antibodies against BRD4 and a loading control (e.g., GAPDH, β-Actin); HRP-conjugated secondary antibody.
-
Equipment: Cell culture incubator, SDS-PAGE and Western blot apparatus, chemiluminescence imager.
Procedure
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC stock solution (in DMSO) in cell culture medium. A typical concentration range for initial screening is 1 nM to 10 µM. Also include a vehicle-only (DMSO) control.
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubation: Return the plates to the incubator for a set period, typically 18-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS, then add RIPA buffer supplemented with protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for BRD4 and the loading control.
-
Wash and probe with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence substrate and an imager.
-
Data Analysis and Interpretation
The primary output of the cellular assay is the Western blot image.
-
Quantification: Use densitometry software (e.g., ImageJ) to measure the band intensity for BRD4 and the loading control in each lane.
-
Normalization: Normalize the BRD4 signal to its corresponding loading control signal.
-
Percentage of Protein Remaining: Express the normalized BRD4 signal in each treated sample as a percentage of the vehicle (DMSO) control.
-
Dose-Response Curve: Plot the percentage of BRD4 remaining against the logarithm of the PROTAC concentration.
-
Parameter Calculation: Fit the data to a non-linear regression model (log[inhibitor] vs. response -- variable slope) to calculate the DC₅₀ (concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximal level of degradation observed).
Table 2: Example Data for Dose-Response Curve
| PROTAC Conc. (nM) | Log [Conc.] | % BRD4 Remaining (Normalized) |
| 0 (Vehicle) | N/A | 100 |
| 1 | 0 | 95 |
| 10 | 1 | 75 |
| 50 | 1.7 | 48 |
| 100 | 2 | 25 |
| 500 | 2.7 | 10 |
| 1000 | 3 | 8 |
| 10000 | 4 | 12 (Hook Effect) |
Interpretation: A potent PROTAC will exhibit a low DC₅₀ value and a high Dₘₐₓ (i.e., low % protein remaining). The "hook effect," a rise in protein levels at very high PROTAC concentrations, can sometimes be observed and is attributed to the formation of unproductive binary complexes over the productive ternary complex. [4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Degradation | Poor cell permeability. | Modify linker or ligands to reduce polarity or molecular weight. |
| Unfavorable ternary complex. | Synthesize PROTACs with different linker lengths or attachment points. | |
| Target protein has low turnover rate. | Increase incubation time (e.g., 48 hours). | |
| Weak Degradation (High DC₅₀) | Low affinity of ligands. | Confirm binding of individual ligands to their targets. |
| Suboptimal linker geometry. | Perform linker SAR studies (vary length, rigidity). | |
| Incomplete Degradation (Poor Dₘₐₓ) | A fraction of the POI is inaccessible. | Investigate subcellular localization of the POI. |
| Rapid resynthesis of the POI. | Co-treat with a transcriptional or translational inhibitor as a tool compound. |
Conclusion
The rational design of PROTACs is a multiparameter optimization process where the linker is a decisive component. [1][6]Building blocks like 2-(3-Bromopropoxy)ethan-1-amine provide a synthetically tractable and functionally advantageous starting point for developing novel degraders. Its combination of flexibility, balanced physicochemical properties, and orthogonal reactive handles enables the efficient construction and systematic optimization of PROTACs. By following robust synthetic and cellular evaluation protocols, researchers can effectively leverage such linkers to unlock the full potential of targeted protein degradation for both basic research and therapeutic development.
References
-
Tavassoly, O., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm. [Link]
-
Shcherbakov, D., & Chulkov, D. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Zhang, Y., et al. (2024). Rational design of the linkers in targeting chimeras. Chemical Science. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]
-
Synthesis of Step 5. 4-(3-Bromopropoxy)-2,2-dimethyl-1-(1-piperidinyl)indan. Mol-Instincts. [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. ResearchGate. [Link]
-
PROTAC Linkers. CD Bioparticles. [Link]
-
Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1. PMC. [Link]
-
2-(3-Bromophenoxy)ethan-1-amine - Cancer. EPA. [Link]
-
PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]
-
Methods to accelerate PROTAC drug discovery. PMC. [Link]
-
Targeted Protein Degradation: Current and Emerging Approaches for E3 Ligase Deconvolution. PMC. [Link]
-
A Roadmap for PROTAC Development. Promega Connections. [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org. [Link]
-
A Phenotypic Approach for the Identification of New Molecules for Targeted Protein Degradation Applications. ResearchGate. [Link]
-
PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. bioRxiv. [Link]
-
Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). The Curious Chemist. [Link]
-
Effects of Secondary Amine and Molecular Weight on the Biological Activities of Cationic Amphipathic Antimicrobial Macromolecules. PMC. [Link]
-
β-BROMOETHYLAMINE HYDROBROMIDE. Organic Syntheses Procedure. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeted Protein Degradation: Current and Emerging Approaches for E3 Ligase Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Application Note: Synthesis of PROTACs using "2-(3-Bromopropoxy)ethan-1-amine" Linker
Executive Summary
This guide details the synthetic application of 2-(3-Bromopropoxy)ethan-1-amine (and its hydrochloride salt) as a heterobifunctional linker in the construction of Proteolysis Targeting Chimeras (PROTACs). This linker features a short PEG-like ether spacer (
Its unique structure offers a compromise between the high solubility of pure PEG chains and the cell permeability of alkyl chains, making it a critical tool for optimizing the physicochemical properties (LogP, TPS) of degraders.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 2-(3-Bromopropoxy)ethan-1-amine |
| Structure | |
| Molecular Weight | 182.06 g/mol (Free base) / 218.52 g/mol (HCl salt) |
| Functional Handles | 1.[1][2][3][4] Primary Amine (Nucleophile) 2. Primary Alkyl Bromide (Electrophile) |
| Solubility | Soluble in DMF, DMSO, Methanol, Water |
| Storage | -20°C, Hygroscopic. Store under inert gas ( |
Retrosynthetic Strategy & Workflow
The synthesis of a PROTAC using this unprotected linker requires a specific order of operations to avoid polymerization (intermolecular reaction between the amine of one molecule and the bromide of another).
The "Amide-First" Strategy (Recommended): The primary amine is significantly more reactive towards activated esters than the alkyl bromide is towards nucleophiles under mild conditions. Therefore, the most robust workflow involves coupling the amine end to a carboxylic acid-containing ligand (Ligand A) first.
Workflow Diagram
Caption: Convergent synthesis workflow prioritizing amide formation to prevent linker self-polymerization.
Detailed Experimental Protocols
Protocol A: Step 1 - Amide Coupling (Linker Attachment)
Objective: Conjugate the amine terminus of the linker to an E3 ligase ligand or POI ligand bearing a carboxylic acid.
Reagents:
-
Ligand A-COOH (1.0 equiv)
-
2-(3-Bromopropoxy)ethan-1-amine HCl (1.2 equiv)
-
HATU (1.2 equiv) [or PyBOP]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)
-
Anhydrous DMF (Dimethylformamide)[2]
Procedure:
-
Activation: In a dried round-bottom flask or vial, dissolve Ligand A-COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.
-
Coupling: Add 2-(3-Bromopropoxy)ethan-1-amine HCl (1.2 equiv) to the reaction mixture.
-
Add the remaining DIPEA (1.0–2.0 equiv) to ensure the linker amine is free-based.
-
Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS.[2] Look for the mass peak corresponding to [Ligand A + Linker - H2O + H]+. The characteristic isotopic pattern of Bromine (
and in 1:1 ratio) will be a key diagnostic marker. -
Work-up: Dilute with Ethyl Acetate (EtOAc). Wash with saturated
(x2), water (x1), and brine (x1).[2] Dry overngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> .[2] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (typically DCM/MeOH gradients).
-
Note: The alkyl bromide is generally stable to these mild basic conditions.
-
Protocol B: Step 2 - Nucleophilic Substitution ( )
Objective: React the alkyl bromide intermediate with the second ligand (Ligand B) bearing a nucleophile (Phenol, Amine, or Thiol).
Reagents:
-
Intermediate 1 (from Protocol A) (1.0 equiv)
-
Ligand B-Nu (e.g., Phenol derivative) (1.0 - 1.2 equiv)
-
Base:
(3.0 equiv) or (2.0 equiv) -
Catalyst (Optional): KI (Potassium Iodide) (0.1 equiv) - Finkelstein condition acceleration
-
Solvent: Anhydrous DMF or DMSO
Procedure:
-
Preparation: In a sealed vial, dissolve Ligand B (1.0 equiv) in anhydrous DMF (0.1 M).
-
Deprotonation: Add
or . Stir at RT for 15 minutes to generate the phenoxide/nucleophile. -
Alkylation: Add Intermediate 1 (1.0 equiv).
-
Optional: Add catalytic KI to convert the alkyl bromide to a more reactive alkyl iodide in situ.
-
-
Reaction: Heat the mixture to 50–70°C . Stir for 4–16 hours.
-
Critical Check: Monitor by LC-MS.[2] The disappearance of the Bromine isotopic pattern (M and M+2 doublet) and the appearance of the final product mass confirms the substitution.
-
-
Work-up: Cool to RT. Dilute with EtOAc or DCM.[2] Wash extensively with water (to remove DMF/DMSO).
-
Purification: Purify via preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).
Critical Analysis & Troubleshooting
Mechanism of Action (Ternary Complex)
The successful synthesis yields a molecule capable of bridging the POI and E3 Ligase.[5]
Caption: Formation of the ternary complex facilitates Ubiquitin transfer to the POI.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Linker Polymerization | Mixed free amine and bromide without protection. | Use the "Amide-First" strategy. Keep linker as HCl salt until coupling. |
| Low Yield in Step 2 | Poor nucleophilicity of Ligand B. | Switch base to |
| Elimination Product | High temp/Strong base caused HBr elimination (alkene formation). | Lower temperature (<60°C). Use milder base ( |
| Hydrolysis of Bromide | Wet solvents (DMF/DMSO). | Use strictly anhydrous solvents. Store reagents in desiccator. |
References
-
Burslem, G. M., & Crews, C. M. (2020).[1] Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. Link
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[6][7] Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther. Link
-
Enamine. Building Blocks and Linkers for PROTAC Synthesis. Link
-
Steinebach, C., et al. (2018).[1] Homo-PROTACs for the Chemical Knockdown of VHL. ACS Chemical Biology. Link
Sources
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine Reactivity [www2.chemistry.msu.edu]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. explorationpub.com [explorationpub.com]
- 7. uu.diva-portal.org [uu.diva-portal.org]
"2-(3-Bromopropoxy)ethan-1-amine" for studying protein-protein interactions
Application Note & Protocol
Leveraging 2-(3-Bromopropoxy)ethan-1-amine as a Versatile Covalent Tether for the Study of Protein-Protein Interactions
Abstract
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular biology, and the development of tools to capture these interactions is crucial for therapeutic discovery.[1][2] Many biologically significant interactions are transient, making them difficult to isolate and study using traditional methods like co-immunoprecipitation.[3] Chemical cross-linking and affinity-based purification offer powerful strategies to covalently capture and identify interacting partners. This guide details the application of 2-(3-Bromopropoxy)ethan-1-amine, a simple yet effective heterobifunctional chemical probe, for the covalent capture and analysis of PPIs. We provide the scientific rationale, key experimental considerations, and a detailed protocol for its use in affinity purification coupled with mass spectrometry (AP-MS), a cornerstone technique in proteomics.
Principle of the Method: A Dual-Functionality Chemical Probe
2-(3-Bromopropoxy)ethan-1-amine is a small molecule possessing two chemically distinct reactive moieties: a primary amine (-NH₂) and an alkyl bromide (-Br). This heterobifunctional nature allows for a sequential, controlled reaction scheme, making it a versatile tool for covalently linking proteins to solid supports or to each other.[4]
-
Primary Amine (-NH₂): This nucleophilic group is readily conjugated to electrophilic sites. It can form stable amide bonds with activated carboxylic acids, such as those on N-hydroxysuccinimide (NHS)-activated resins, or with protein carboxyl groups (Asp, Glu, C-terminus) using carbodiimide chemistry (e.g., EDC).[4][5]
-
Alkyl Bromide (-Br): This electrophilic group is an alkylating agent that forms stable thioether or alkyl-amino bonds by reacting with nucleophilic amino acid side chains. The primary targets, in order of typical reactivity under physiological conditions, are the thiol of Cysteine (Cys), the imidazole of Histidine (His), and the thioether of Methionine (Met).[6]
This dual reactivity enables two primary applications for studying PPIs, as conceptualized below. This guide will focus on providing a detailed protocol for Application 1, which offers a robust workflow for identifying interaction partners of a specific "bait" protein.
Sources
- 1. Features of Protein-Protein Interactions that Translate into Potent Inhibitors: Topology, Surface Area and Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein interactions: who is partying with whom and who is ruining the party? | ETH Zurich [ethz.ch]
- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Application Note: Cysteine Alkylation using 2-(3-Bromopropoxy)ethan-1-amine
Abstract & Introduction
The precise modification of cysteine residues remains a cornerstone of bioconjugation due to the high nucleophilicity and low natural abundance of the thiol group (–SH). While maleimides are the industry standard for thiol conjugation, they suffer from reversibility via retro-Michael addition and hydrolysis in plasma.
This guide details the protocol for using 2-(3-Bromopropoxy)ethan-1-amine (BPEA), a heterobifunctional alkyl halide linker. Unlike maleimides, BPEA reacts with cysteines via an irreversible
Key Chemical Properties
| Property | Specification |
| Molecule Name | 2-(3-Bromopropoxy)ethan-1-amine (Salt form recommended) |
| Structure | |
| Reactive Group | Primary Alkyl Bromide (Electrophile) |
| Target | Cysteine Thiolate ( |
| Mechanism | Bimolecular Nucleophilic Substitution ( |
| Linker Type | Short PEG-mimic (Ether linkage), 7-atom spacing |
Mechanism of Action
The reaction relies on the nucleophilic attack of the deprotonated cysteine thiolate on the carbon atom bearing the bromine leaving group.
Reaction Pathway
-
Activation: At pH > 8.0, the cysteine thiol (pKa ~8.3) is deprotonated to the thiolate anion (
). -
Substitution: The thiolate attacks the
carbon of the propyl bromide moiety. -
Displacement: Bromide (
) is displaced, forming a stable thioether bond.
Competing Reactions & Selectivity
-
Self-Polymerization: The reagent contains both a nucleophile (amine) and an electrophile (bromide). If stored as a free base, it can cyclize (forming a 7-membered oxazepane ring) or polymerize. Critical Control: Store as an HCl or HBr salt.
-
Lysine Competition: Primary amines (Lysine, pKa ~10.5) are poor nucleophiles at pH 8.5 compared to thiolates. By controlling pH, we ensure the reagent's amine (and protein lysines) remain protonated (
), maximizing cysteine selectivity.
Mechanistic Diagram
Caption: The
Experimental Protocol
Reagents & Equipment
-
Target Protein/Peptide: Dissolved in reaction buffer (1–5 mg/mL).
-
Reagent: 2-(3-Bromopropoxy)ethan-1-amine Hydrobromide (Store at -20°C, desiccated).
-
Reaction Buffer: 100 mM Sodium Phosphate or HEPES, 1 mM EDTA, pH 8.5.
-
Note: Avoid Tris buffer if possible, as it contains amines that may compete at high concentrations/temperatures, though steric hindrance usually makes Tris safe for alkyl halides at RT.
-
-
Reducing Agent: Immobilized TCEP Disulfide Reducing Gel (Thermo Scientific or equivalent).
-
Desalting Column: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassette.
Protocol Steps
Step 1: Disulfide Reduction (Pre-treatment)
Access to the cysteine thiol is critical. Most surface cysteines exist as disulfides or are capped by glutathione.
-
Add Immobilized TCEP slurry to the protein solution (approx. 10-fold molar excess of TCEP groups over protein disulfides).
-
Incubate for 45 minutes at Room Temperature (RT) with gentle mixing.
-
Spin down the resin and collect the reduced protein supernatant.
-
Why Immobilized? Free TCEP can react with alkyl bromides (forming phosphonium salts) over long incubation times. Removing it prevents side reactions.
-
Step 2: Reagent Preparation
-
Weigh out the BPEA salt.
-
Immediately before use, dissolve in Reaction Buffer to create a 500 mM stock solution .
-
Caution: Do not store this solution. The free amine generated in the buffer will slowly self-react.
-
Step 3: Conjugation Reaction
-
Add the BPEA stock to the reduced protein solution to achieve a final concentration of 5–10 mM (typically 20–50x molar excess over thiols).
-
Flush the headspace with Nitrogen or Argon (optional but recommended to prevent thiol oxidation).
-
Incubate for 4–16 hours at Room Temperature or 24 hours at 4°C .
-
Note: Alkyl bromides react slower than maleimides or iodoacetamides. The longer time is required for high yield.
-
Step 4: Quenching & Purification
-
Quench: Add L-Cysteine or Mercaptoethanol (final 20 mM) and incubate for 30 minutes. This scavenges unreacted alkyl bromide.
-
Purify: Remove excess reagent and small molecule byproducts using a Desalting Column or Dialysis against the storage buffer (e.g., PBS pH 7.4).
Data Analysis & Quality Control
Mass Spectrometry (LC-MS)
The conjugation adds a specific mass to the protein. Calculate the expected mass shift (
-
Formula of added group:
(The bromine is lost, the linker attaches). -
Molecular Weight Calculation:
-
Reagent MW (Free base): ~182.07 Da (
) -
Leaving Group (HBr): -80.91 Da
- per conjugation: +101.15 Da
-
| State | Expected Mass Change |
| Unmodified Protein | |
| Single Conjugation | |
| Double Conjugation |
Ellman’s Assay (Thiol Quantification)
Verify the loss of free thiols.
-
Aliquot unmodified reduced protein and conjugated protein.
-
React with DTNB (Ellman's Reagent).
-
Measure Absorbance at 412 nm.
-
Success Criteria: >90% reduction in free thiol signal in the conjugated sample.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Conjugation Yield | pH too low (< 7.5) | Increase pH to 8.5 to favor thiolate formation. |
| Reaction time too short | Extend incubation to 16h or raise temp to 30°C (check protein stability). | |
| Oxidation of thiols | Ensure thorough reduction and use degassed buffers/EDTA. | |
| Precipitation | Protein instability at pH 8.5 | Perform reaction at pH 8.0 with higher reagent excess (100x). |
| Over-modification (Lysines) | Ensure pH does not exceed 9.0. | |
| Polymerization of Reagent | Stock solution stored too long | Prepare reagent stock immediately before addition. |
Workflow Diagram
Caption: Step-by-step experimental workflow for cysteine alkylation with BPEA.
References
-
Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology."[1] Chemistry – An Asian Journal. Link
-
Koniev, O., & Wagner, A. (2015). "Developments and recent advancements in the field of bioconjugation." Chemical Society Reviews. Link
-
Thermo Fisher Scientific. "Chemistry of Crosslinking." Protein Biology Application Notes. Link
- Nielsen, P. E. (2010). "Peptide Nucleic Acids: Protocols and Applications." Horizon Bioscience. (Reference for general alkyl halide reactivity with thiols in biological buffers).
-
Smith, M. E. B., et al. (2010). "Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides." Journal of the American Chemical Society. Link (Provides comparative context for alkyl halide vs maleimide stability).
Sources
Application Note: Functionalizing Biomolecules with 2-(3-Bromopropoxy)ethan-1-amine
The following Application Note and Protocol Guide is designed for researchers in Medicinal Chemistry and Bioconjugation , specifically focusing on the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Functionalized Surfaces .
CAS: 1000278-62-3 | Role: Heterobifunctional Linker | Focus: PROTACs & Surface Engineering
Executive Summary
2-(3-Bromopropoxy)ethan-1-amine serves as a critical heterobifunctional building block in drug discovery. Its structure—a primary amine separated from an alkyl bromide by a short, hydrophilic ethoxy-propyl spacer—solves a specific problem in conjugate chemistry: hydrophobicity management without steric bulk.
Unlike rigid alkyl chains, the ether oxygen introduces flexibility and water solubility (logP ~0.3), mimicking a short PEG unit (PEG-2 equivalent). This guide details its primary utility: constructing PROTAC linkers where the amine conjugates to an E3 ligase ligand (via amide bond) and the bromide undergoes nucleophilic substitution (
Chemical Profile & Reactivity
To use this linker effectively, one must understand the orthogonal reactivity of its two "warheads."
| Feature | Chemical Group | Reactivity Profile | Optimal Conditions |
| Nucleophile | Primary Amine ( | High. Reacts with activated esters (NHS, TFP), aldehydes (reductive amination), and epoxides. | pH 7.2–8.5 (Aqueous) or DIPEA/DMF (Organic). |
| Electrophile | Alkyl Bromide ( | Moderate. Reacts with strong nucleophiles (Thiols, Phenolates, Secondary Amines) via | Anhydrous DMF/DMSO, |
| Spacer | Propoxy-Ethyl Ether | Inert. Provides solubility and flexibility.[1] | Stable in most standard synthesis buffers and solvents. |
⚠️ Expert Tip (Stability): As a free base, this molecule can self-polymerize (intermolecular
displacement). Always store as a salt (HCl or HBr) or use immediately upon neutralization.
Application I: PROTAC Linker Synthesis
The most high-value application of this molecule is in linking an E3 ligase binder (e.g., Pomalidomide or VHL ligand) to a Target Protein ligand. The following protocol describes a "Linear Assembly" strategy.
Experimental Workflow
We will assume the E3 Ligase Ligand has a carboxylic acid (
Step 1: Amide Coupling (Amine-Side Reaction)
Objective: Attach the linker to the E3 Ligase Ligand.[1][2]
-
Activation: Dissolve the E3 Ligase Ligand-COOH (1.0 equiv) in anhydrous DMF.
-
Reagents: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the active ester.
-
Coupling: Add 2-(3-Bromopropoxy)ethan-1-amine (as HBr salt, 1.2 equiv).
-
Note: The excess DIPEA will neutralize the HBr salt in situ, releasing the free amine for reaction.
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours under
. -
Monitoring: Monitor by LC-MS for the formation of the Ligand-Amide-Linker-Br intermediate.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), brine, and dry over
. Concentrate to yield the Bromo-Intermediate .
Step 2: Bromide Displacement (Bromide-Side Reaction)
Objective: Attach the Target Ligand via
-
Preparation: Dissolve the Target Ligand (containing Phenol/Thiol, 1.0 equiv) in anhydrous DMF.
-
Base: Add anhydrous
(2.0–3.0 equiv).-
Why: Phenols require deprotonation to Phenolates to be sufficiently nucleophilic for alkyl bromide displacement.
-
Alternative: For thiols, use
or DBU.
-
-
Addition: Add the Bromo-Intermediate (from Step 1, 1.1 equiv).
-
Reaction: Heat to 50–60°C for 4–16 hours.
-
Critical: Unactivated alkyl bromides are sluggish at RT. Heat is required, but avoid >80°C to prevent ether cleavage or degradation.
-
-
Purification: Filter off salts, concentrate, and purify via Preparative HPLC (Reverse Phase C18).
Mechanism Diagram (Graphviz)
Caption: Two-step convergent synthesis of a PROTAC using 2-(3-Bromopropoxy)ethan-1-amine as the central linker.
Application II: Surface Functionalization
This linker is ideal for creating "Click-Ready" surfaces. The amine anchors to carboxylated beads (magnetic or silica), leaving the alkyl bromide exposed. This bromide is stable in water (unlike NHS esters) but reacts specifically with thiolated proteins or oligonucleotides over time.
Protocol: Creating Thiol-Reactive Beads
-
Wash: Wash 1 mL of Carboxyl-Magnetic Beads with MES Buffer (50 mM, pH 5.0).
-
Activation: Add EDC (50 mg/mL) and NHS (50 mg/mL) in MES buffer. Rotate for 15 mins.
-
Conjugation: Wash beads to remove excess EDC. Add 2-(3-Bromopropoxy)ethan-1-amine (10 mg/mL in PBS pH 7.4).
-
Incubation: Rotate for 2 hours at RT.
-
Result: The surface is now coated with alkyl bromides.
-
-
Quench: Add 100 mM Tris-HCl (pH 8.0) to quench remaining NHS esters.
-
Capture (The Application): Incubate these "Bromo-Beads" with a Thiolated Protein (e.g., Cys-Annexin V) in pH 8.5 buffer overnight.
-
Note: The higher pH (8.5) drives the formation of the thiolate anion, accelerating the reaction with the alkyl bromide surface.
-
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Amine salt not neutralized. | Ensure at least 3.0 equiv of DIPEA is used to free the amine from HBr/HCl. |
| No Reaction in Step 2 | Nucleophile too weak. | If using Phenol, ensure |
| Linker Degradation | Ether cleavage. | Avoid strong Lewis acids (e.g., |
| Multiple Spots on TLC | Self-polymerization. | Ensure the linker stock was stored as a salt. Do not store the free base in solution for long periods. |
References
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. Link
-
BenchChem Application Note. (2025). Bromo-PEG6-Boc as a PROTAC Linker in Targeted Protein Degradation. Link
-
MedChemExpress. (2024). Bromo-PEG7-amine: PROTAC Linker Protocols. Link
-
Thermo Fisher Scientific. (2024). Thiol-Reactive Probe Labeling Protocol (Alkyl Halide Chemistry). Link
-
Li, F., et al. (2018). Nickel-catalyzed reductive thiolation of unactivated alkyl bromides. Nature Communications. Link
Sources
Application Note: 2-(3-Bromopropoxy)ethan-1-amine as a Dual-Modality Derivatization Reagent in Mass Spectrometry
Executive Summary
The structural characterization and quantification of low-abundance, poorly ionizing metabolites remain a persistent challenge in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). Heterobifunctional reagents have emerged as powerful tools to overcome these limitations. 2-(3-Bromopropoxy)ethan-1-amine (
Unlike traditional monofunctional tags, this reagent operates via a Dual-Modality mechanism depending on the target analyte:
-
Isotopic Tagging (Bromine Retained): When reacted with carboxylic acids via its amine group, the molecule retains its bromine atom, conferring a distinct 1:1 isotopic signature (
) to the analyte. This enables algorithmic filtering of complex biological matrices . -
Charge Tagging (Bromine Displaced): When reacted with thiols via its alkyl bromide group, the bromine acts as a leaving group. The resulting thioether conjugate gains a permanent primary amine, drastically lowering the limit of detection (LOD) in ESI+ mode by providing a stable site for protonation .
This application note details the mechanistic rationale, self-validating protocols, and bioinformatics workflows required to leverage 2-(3-Bromopropoxy)ethan-1-amine in advanced mass spectrometry applications.
Mechanistic Insights & Reaction Pathways
The efficacy of 2-(3-Bromopropoxy)ethan-1-amine lies in its orthogonal reactivity. Understanding the causality behind these pathways is critical for experimental design.
Modality A: Carboxylate Amidation (Isotopic Tagging)
Carboxyl-containing metabolites (CCMs), such as tricarboxylic acid (TCA) cycle intermediates, often suffer from poor retention on reversed-phase columns and low ionization efficiency in ESI- mode. By utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, the carboxylic acid is activated into an unstable O-acylisourea intermediate. The primary amine of 2-(3-Bromopropoxy)ethan-1-amine acts as a strong nucleophile, displacing the urea byproduct to form a stable amide bond.
Because the bromoalkyl group remains unreacted, the derivatized metabolite inherits bromine's natural isotopic distribution (~50.7%
Modality B: Thiol Alkylation (Charge Tagging)
In bottom-up proteomics or targeted thiol metabolomics, cysteine residues or free thiols are notoriously reactive and prone to oxidation. At a mildly basic pH (8.0), the thiol is deprotonated to a highly nucleophilic thiolate anion. This thiolate attacks the terminal carbon of the bromopropyl group via an
The resulting conjugate loses the bromine isotope signature but gains the primary amine and the hydrophilic ethoxy spacer. Under acidic LC-MS conditions (e.g., 0.1% formic acid), this amine is heavily protonated, shifting the analyte's detection to ESI+ mode and significantly enhancing the signal-to-noise ratio.
Dual-modality reaction pathways of 2-(3-Bromopropoxy)ethan-1-amine.
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in spectral checks ensure that researchers can definitively confirm reaction success prior to downstream quantification.
Protocol A: Isotopic Tagging of Carboxylic Acids
Objective: Derivatize TCA cycle intermediates for enhanced ESI+ detection and algorithmic filtering.
Reagents:
-
2-(3-Bromopropoxy)ethan-1-amine (10 mM in Acetonitrile)
-
EDC·HCl (1 M in
/Acetonitrile 10:90 v/v, prepared fresh) -
Pyridine (Catalyst, 5% v/v in Acetonitrile)
Step-by-Step Methodology:
-
Sample Preparation: Dry down 15 µL of the biological extract (e.g., cell lysate) containing carboxylate metabolites in a microcentrifuge tube using a vacuum concentrator.
-
Reagent Addition: Resuspend the pellet in 50 µL of the 10 mM 2-(3-Bromopropoxy)ethan-1-amine solution.
-
Catalysis & Activation: Add 5 µL of the pyridine solution, followed immediately by 25 µL of the freshly prepared 1 M EDC solution. Causality: Pyridine acts as a nucleophilic catalyst, stabilizing the reactive intermediate and preventing the hydrolysis of the O-acylisourea back to the free acid.
-
Incubation: Vortex for 10 seconds and incubate at 60 °C for 45 minutes.
-
Quenching: Stop the reaction by adding 100 µL of 50 mM ammonium acetate buffer (pH 5.6).
-
Self-Validation Check (MS1): Inject a 2 µL aliquot into the LC-MS. Filter the MS1 spectra for mass pairs with a
of 1.998 Da and an intensity ratio of ~1:1. The presence of this doublet confirms successful covalent modification.
Protocol B: Charge Tagging of Thiol Metabolites/Peptides
Objective: Alkylate free thiols to add a permanent positive charge for ESI+ signal enhancement.
Reagents:
-
2-(3-Bromopropoxy)ethan-1-amine (50 mM in 100 mM Ammonium Bicarbonate, pH 8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP, 10 mM)
Step-by-Step Methodology:
-
Reduction: To 50 µL of the peptide/metabolite sample, add 5 µL of 10 mM TCEP. Incubate at 37 °C for 30 minutes. Causality: TCEP reduces disulfide bonds without containing thiols itself, preventing cross-reactivity with the alkylating agent.
-
Alkylation: Add 10 µL of the 50 mM 2-(3-Bromopropoxy)ethan-1-amine solution. Ensure the pH remains at ~8.0. Causality: A pH of 8.0 ensures the thiol is deprotonated to a thiolate, maximizing its nucleophilicity for the
displacement of the bromide. -
Incubation: Incubate in the dark at room temperature for 60 minutes.
-
Quenching: Add 5 µL of 10% Formic Acid to drop the pH to ~3.0, protonating the unreacted thiols and stopping the reaction.
-
Self-Validation Check (MS/MS): Perform targeted MS/MS on the anticipated precursor mass. Successful derivatization is validated by the presence of a +102.068 Da mass shift on cysteine-containing fragments, with no bromine isotopic doublet present.
Quantitative Data Presentation
The derivatization of analytes with brominated amine reagents yields profound improvements in analytical sensitivity and specificity . Table 1 summarizes the expected quantitative shifts when utilizing 2-(3-Bromopropoxy)ethan-1-amine.
Table 1: Analytical Advantages of 2-(3-Bromopropoxy)ethan-1-amine Derivatization
| Target Analyte | Native Detection Mode | Derivatized Detection Mode | Native LOD (ng/mL) | Derivatized LOD (ng/mL) | Isotopic Signature ( |
| Pyruvic Acid (Carboxylate) | ESI- (Poor Ionization) | ESI+ (Protonated Amide) | > 10,000 | ~ 50 | Present (1:1 Doublet) |
| Succinic Acid (Dicarboxylate) | ESI- | ESI+ | > 5,000 | ~ 20 | Present (1:1 Doublet) |
| Glutathione (Thiol) | ESI+ / ESI- | ESI+ (Protonated Amine) | ~ 500 | ~ 5 | Absent (Bromide Lost) |
| Cysteine Peptide (Thiol) | ESI+ | ESI+ (Enhanced Charge State) | ~ 100 | ~ 2 | Absent (Bromide Lost) |
Note: LOD improvements for carboxylates are driven by the polarity switch to ESI+ and increased hydrophobicity, while thiol improvements are driven by the addition of a highly basic primary amine.
Bioinformatics Workflow for Isotope Filtering
When utilizing Modality A (Isotopic Tagging), the most significant advantage is the ability to computationally separate derivatized target metabolites from complex matrix background noise. Because natural biological molecules rarely contain bromine, the 1:1 isotopic doublet acts as a highly specific barcode.
Bioinformatics workflow for filtering bromine-tagged analytes using isotopic doublets.
By applying algorithms that scan exclusively for features exhibiting a mass difference of 1.998 Da and an intensity ratio between 0.9 and 1.1, researchers can reduce data complexity by over 90%, isolating only the carboxyl-containing metabolites successfully tagged by 2-(3-Bromopropoxy)ethan-1-amine.
References
-
A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids Chromatographia, 2017. URL:[Link]
-
Bromine-Based Derivatization of Carboxyl-Containing Metabolites for Liquid Chromatography–Trapped Ion Mobility Spectrometry–Mass Spectrometry Journal of the American Society for Mass Spectrometry, 2025. URL:[Link]
-
Bromopyrylium Derivatization Facilitates Identification by Mass Spectrometry Imaging of Monoamine Neurotransmitters and Small Molecule Neuroactive Compounds Journal of the American Society for Mass Spectrometry, 2020. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing "2-(3-Bromopropoxy)ethan-1-amine" Synthesis
Welcome to the technical support center for the synthesis of "2-(3-Bromopropoxy)ethan-1-amine". This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this bifunctional molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles.
Introduction: The Synthetic Challenge
The synthesis of "2-(3-Bromopropoxy)ethan-1-amine" presents a classic chemoselectivity problem. The starting material, 2-aminoethanol, possesses two nucleophilic sites: a primary amine and a primary hydroxyl group. When reacting with an alkylating agent like 1,3-dibromopropane, the more nucleophilic amine group can compete with the hydroxyl group, leading to a mixture of products. This guide will help you optimize the reaction conditions to favor the desired O-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the most direct synthetic route to "2-(3-Bromopropoxy)ethan-1-amine"?
A1: The most direct approach is a modified Williamson ether synthesis where 2-aminoethanol is reacted with 1,3-dibromopropane in the presence of a base. The key is to select conditions that favor the deprotonation of the hydroxyl group over the amine, thus enhancing its nucleophilicity for the desired O-alkylation.
Q2: Why is N-alkylation a major side reaction?
A2: Primary amines are generally more nucleophilic than primary alcohols under neutral or slightly basic conditions. Therefore, the nitrogen atom of 2-aminoethanol can readily attack 1,3-dibromopropane, leading to the formation of N-(3-bromopropyl)ethan-1-amine and other N-alkylated byproducts.[1][2]
Q3: What are the expected major byproducts in this reaction?
A3: Besides the desired product, you can expect to see:
-
N-alkylation product: N-(3-bromopropyl)ethan-1-amine
-
Dialkylation products: N,N-bis(3-bromopropyl)ethan-1-amine and O,N-bis(3-bromopropyl)ethan-1-amine
-
Cyclization product: N-(2-hydroxyethyl)azetidine, formed from the intramolecular cyclization of the N-alkylation product.[3]
-
Starting materials: Unreacted 2-aminoethanol and 1,3-dibromopropane.
Q4: How can I monitor the reaction progress?
A4: The reaction can be monitored using Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques will help you track the consumption of starting materials and the formation of the product and byproducts.
Q5: Is a protection-deprotection strategy a viable alternative?
A5: Yes, protecting the amine group of 2-aminoethanol, for instance, as a tert-butoxycarbonyl (Boc) carbamate, is an excellent strategy to prevent N-alkylation. The synthesis would involve O-alkylation of the protected amino alcohol, followed by deprotection of the amine. While this adds steps, it often leads to a cleaner reaction and simpler purification.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis.
Problem 1: Low or No Conversion of Starting Materials
| Possible Cause | Suggested Solution |
| Inactive Base | Use a fresh, anhydrous base. For instance, if using sodium hydride (NaH), ensure it is handled under an inert atmosphere. |
| Inappropriate Solvent | Use a polar aprotic solvent like THF, DMF, or DMSO to dissolve the reactants and facilitate the SN2 reaction. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they may also slow down the reaction rate. Consider a modest increase in temperature (e.g., from room temperature to 40-50 °C) and monitor the reaction closely for byproduct formation. |
| Insufficient Reaction Time | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. These reactions can sometimes require several hours to reach completion. |
Problem 2: Predominant Formation of N-Alkylated Byproducts
| Possible Cause | Suggested Solution |
| Incorrect Order of Addition | Add the 1,3-dibromopropane slowly to the mixture of 2-aminoethanol and the base. This maintains a low concentration of the alkylating agent, favoring the reaction with the more reactive alkoxide.[4] |
| Base Not Selective for O-deprotonation | A strong, non-nucleophilic base like sodium hydride is preferred to selectively deprotonate the hydroxyl group. Weaker bases like potassium carbonate may not be effective enough to favor O-alkylation over N-alkylation. |
| High Reaction Temperature | Higher temperatures can reduce the selectivity of the reaction. Maintain a controlled temperature throughout the reaction. |
Problem 3: Complex Product Mixture and Purification Challenges
| Possible Cause | Suggested Solution |
| Multiple Side Reactions | Consider the protection-deprotection strategy outlined in the experimental protocols below. This will significantly reduce the number of byproducts. |
| Product is Water Soluble | During workup, saturate the aqueous layer with NaCl to decrease the solubility of the amine product and improve extraction efficiency into an organic solvent. |
| Product Tailing on Silica Gel Chromatography | The basic amine can interact strongly with the acidic silica gel, leading to poor separation.[5] Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1-2% triethylamine in ethyl acetate/hexane). Alternatively, use neutral or basic alumina for chromatography. |
Experimental Protocols
Protocol 1: Direct O-Alkylation (Optimized for Selectivity)
Step 1: Formation of the Alkoxide
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Add 2-aminoethanol (1.0 eq.) to the THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
Step 2: Alkylation
-
Cool the reaction mixture back to 0 °C.
-
Add 1,3-dibromopropane (1.5 eq.) dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
Step 3: Work-up and Purification
-
Carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel pre-treated with triethylamine, using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis via Amine Protection-Deprotection
Step 1: Protection of 2-Aminoethanol
-
Dissolve 2-aminoethanol (1.0 eq.) in a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq.) and sodium bicarbonate (NaHCO3, 2.0 eq.).
-
Stir the mixture at room temperature overnight.
-
Extract the product, tert-butyl (2-hydroxyethyl)carbamate, with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the protected amino alcohol.
Step 2: O-Alkylation of the Protected Amino Alcohol
-
Follow the alkylation procedure in Protocol 1, using tert-butyl (2-hydroxyethyl)carbamate as the starting material.
Step 3: Deprotection of the Boc Group
-
Dissolve the purified Boc-protected product in dichloromethane (DCM) or dioxane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated NaHCO3 solution) and extract the final product.
-
Purify as described in Protocol 1.
Visualizing the Reaction Pathways
Reaction Scheme and Potential Side Products
Caption: Overview of the reaction pathways in the synthesis of 2-(3-Bromopropoxy)ethan-1-amine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- Guidechem. (2021, December 19). How to Synthesize 2-(3-Bromopropoxy)tetrahydro-2H-pyran?
- Iowa State University Digital Repository. (2021, November 29). Reaction Chemistry & Engineering.
- Molbase. Synthesis of Step 5. 4-(3-Bromopropoxy)-2,2-dimethyl-1-(1-piperidinyl)indan.
- BenchChem. Technical Support Center: Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol.
- BenchChem. Application Notes and Protocols for the Reaction of 1,3-Dibromopropane with Primary Amines.
- National Institutes of Health. (2020).
- MilliporeSigma. 2-(2-Bromophenoxy)ethan-1-amine | 26646-25-3.
- Chemistry LibreTexts. (2024, July 30). 24.7: Synthesis of Amines.
- Organic Syntheses. β-BROMOETHYLAMINE HYDROBROMIDE.
- Organic Syntheses. 2-isopropylaminoethanol.
- Al-Mustansiriyah University. (2021, February 24). Amines: Synthesis and Reactions.
- Chemistry LibreTexts. (2024, March 27). 24.6 Synthesis of Amines.
- BenchChem. optimizing reaction conditions for "2-Ethyloxolan-3-amine" synthesis.
- International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering. (2014).
- ResearchGate. (1995). Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles.
- BenchChem. Technical Support Center: Purification of 1-(3-Bromopyridin-2-yl)
- MDPI. (2023, February 2).
- Google Patents.
- Google Patents.
- Bode Research Group. Kinetic resolution of amines.
- University of Calgary. Chapter 24: Amine Reaction Summary.
Sources
Bioconjugation Troubleshooting Center: 2-(3-Bromopropoxy)ethan-1-amine
Welcome to the Technical Support Center. As a bifunctional reagent containing both a primary amine and a primary alkyl bromide, 2-(3-Bromopropoxy)ethan-1-amine is a powerful linker for drug development, PROTAC synthesis, and targeted protein modification. However, its dual reactivity makes it highly susceptible to competing side reactions.
This guide provides field-proven insights to help you diagnose and resolve poor conjugation yields, protein aggregation, and reagent degradation.
Module 1: The "Self-Sabotage" Issue (Intramolecular Cyclization)
Q: My LC-MS analysis shows that the linker mass has decreased significantly before I even added it to my protein. What is happening? A: You are observing intramolecular cyclization. Haloalkylamines are prone to a self-sabotaging reaction where the nucleophilic primary amine attacks the electrophilic alkyl bromide carbon[1]. For 2-(3-Bromopropoxy)ethan-1-amine, this intramolecular SN2 reaction forms a 7-membered 1,4-oxazepane ring.
Causality & Mitigation: This cyclization is highly pH-dependent. The protonated, positively charged amine (ammonium) is non-nucleophilic[2]. When exposed to neutral or basic conditions (pH > 7.5), the amine deprotonates and rapidly cyclizes. To prevent this, always store the reagent as a hydrochloride salt in anhydrous conditions. When coupling the amine, only expose it to basic pH in the presence of a vast excess of your target electrophile (e.g., an NHS-ester) to kinetically outcompete the cyclization.
Module 2: The "Sticky" Issue (Off-Target Alkylation & Cross-Linking)
Q: I am trying to selectively alkylate a cysteine residue, but SDS-PAGE shows high molecular weight smears indicating protein cross-linking. Why? A: While alkyl bromides are often used as cysteine-directed "warheads," they are not exclusively chemoselective. Under non-optimal conditions, the alkyl bromide can react with other nucleophilic amino acids, including methionine (forming sulfonium ions), histidine, and lysine[3]. If your protein has multiple surface-exposed nucleophiles, the bifunctional linker can bridge them, causing intermolecular cross-linking and aggregation.
Causality & Mitigation: The reactivity of protein residues is governed by their pKa and the buffer pH[2]. Cysteine thiols are highly nucleophilic even at neutral pH. Lysine primary amines, however, have a pKa of ~10.5 and are mostly protonated (unreactive) at pH 7.0. If your buffer pH exceeds 8.0, lysine deprotonation accelerates off-target alkylation. Strictly maintain your alkylation buffer at pH 7.0–7.2 and limit the molar excess of the linker to 5–10x.
Module 3: The "Dead End" Issue (Aqueous Hydrolysis)
Q: If I prepare a stock solution of the linker in PBS (pH 7.4) and leave it on the bench for a few hours, my conjugation efficiency drops to near zero. Why? A: The carbon-bromine bond is susceptible to aqueous hydrolysis. In buffered aqueous solutions, water or hydroxide ions act as nucleophiles, displacing the bromide to form a terminal alcohol (2-(3-hydroxypropoxy)ethan-1-amine)[4]. Highly reactive warheads must be carefully tuned, as they are inherently unstable with respect to hydrolysis in aqueous media[5].
Causality & Mitigation: Hydrolysis of primary alkyl bromides in water proceeds via an SN2 mechanism at basic pH or an SN1-like mechanism at acidic pH[4]. To preserve the integrity of the alkyl bromide, never store the linker in aqueous buffers. Prepare single-use concentrated stocks in anhydrous, amine-free polar aprotic solvents (e.g., DMSO or DMF) and add them to your aqueous protein mixture immediately before the reaction.
Quantitative Data & Troubleshooting Summary
| Side Reaction | Chemical Mechanism | Kinetic Driver | Analytical Signature (LC-MS) | Mitigation Strategy |
| Intramolecular Cyclization | Intramolecular SN2 (Amine attacks Bromide) | Basic pH (>7.5), High Reagent Concentration | Loss of HBr (-80 Da), Loss of Br isotope pattern | Store as HCl salt; react amine in anhydrous conditions. |
| Off-Target Alkylation | Intermolecular SN2 on Lys/His/Met | pH > 8.0, Extended reaction times | +Linker mass on non-target peptides (MS/MS) | Cap pH at 7.0–7.2; limit linker to 5–10 molar equivalents. |
| Aqueous Hydrolysis | SN1/SN2 nucleophilic attack by H₂O/OH⁻ | Prolonged exposure to aqueous buffers | Replacement of Br with OH (-63 Da) | Prepare stocks in anhydrous DMSO; use immediately. |
Experimental Protocol: Controlled Two-Step Bioconjugation
To ensure a self-validating workflow, follow this protocol designed to kinetically favor your target reactions while suppressing the side reactions detailed above.
Phase 1: Amine Functionalization (Payload Coupling)
-
Preparation: Dissolve the NHS-ester activated payload (1.0 eq) in anhydrous DMSO.
-
Coupling: Add 2-(3-Bromopropoxy)ethan-1-amine hydrochloride salt (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Causality: DIPEA neutralizes the HCl salt, activating the amine. Anhydrous DMSO prevents aqueous hydrolysis[4] and minimizes cyclization by favoring the intermolecular NHS reaction.
-
-
Self-Validation Check: Analyze via LC-MS after 30 minutes. Confirm the presence of the desired intermediate (Payload-Linker) and verify that the characteristic 1:1 bromine isotope pattern (M and M+2) remains intact. Loss of this pattern indicates premature hydrolysis or cyclization.
Phase 2: Protein Alkylation 4. Reduction: Reduce the target protein's disulfide bonds using TCEP (10 eq) in 50 mM HEPES buffer, pH 7.0.
-
Causality: Maintaining pH 7.0 keeps lysine residues predominantly protonated (unreactive) while allowing highly nucleophilic cysteine thiols to react[2].
-
Conjugation: Add the functionalized linker from Phase 1 (5 eq relative to protein) to the protein solution. Incubate at room temperature for 2 hours.
-
Self-Validation Check: Quench the reaction with 50 mM beta-mercaptoethanol. Run an SDS-PAGE gel or intact protein MS. A single, cleanly shifted mass/band indicates successful mono-alkylation. High molecular weight smearing indicates off-target alkylation (pH too high)[3].
Reaction Pathway Visualization
Figure 1: Reaction pathways and competing side reactions of 2-(3-Bromopropoxy)ethan-1-amine.
References
-
Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids Frontiers in Chemistry [Link]
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues MDPI [Link]
-
Biospecific Chemistry for Covalent Linking of Biomacromolecules Chemical Reviews (ACS) [Link]
Sources
Preventing intramolecular cyclization of "2-(3-Bromopropoxy)ethan-1-amine"
Technical Support Center: 2-(3-Bromopropoxy)ethan-1-amine
Guide Objective: This technical guide serves as a specialized resource for researchers utilizing the bifunctional linker, 2-(3-Bromopropoxy)ethan-1-amine. It provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the prevention of its primary side reaction: intramolecular cyclization. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is intramolecular cyclization, and why is it a significant issue with 2-(3-Bromopropoxy)ethan-1-amine?
A: Intramolecular cyclization is a reaction where a single molecule reacts with itself to form a ring. In the case of 2-(3-Bromopropoxy)ethan-1-amine, the molecule possesses both a nucleophilic primary amine (-NH₂) and an electrophilic primary alkyl bromide (-CH₂Br) within its structure. The amine's lone pair of electrons can attack the carbon atom bonded to the bromine, displacing the bromide ion and forming a stable six-membered ring. This process is often entropically and kinetically favored over intermolecular reactions, especially in dilute conditions, as the reactive ends of the molecule are in constant proximity.[1] The forces acting within a molecule that lead to such reactions are known as intramolecular forces, which are distinct from the intermolecular forces that govern interactions between separate molecules.[2][3][4]
Q2: What is the chemical structure of the cyclic side-product?
A: The intramolecular cyclization of 2-(3-Bromopropoxy)ethan-1-amine results in the formation of morpholine . This is a six-membered heterocyclic compound containing both an ether and a secondary amine functional group. The reaction is essentially an intramolecular Williamson ether synthesis followed by an amine alkylation, or more accurately, a direct intramolecular N-alkylation. The formation of this stable, low-strain ring is a strong thermodynamic driving force for the side reaction.
Q3: Under what conditions is this unwanted cyclization most likely to occur?
A: Cyclization is most prevalent under the following conditions:
-
Dilute Solutions: At low concentrations, the probability of one end of the molecule finding the other is much higher than the probability of it finding a different reactant molecule.[5]
-
Elevated Temperatures: Heating during storage or reaction can provide the necessary activation energy for the cyclization to occur.
-
Presence of a Base: A base can deprotonate the primary amine, converting it into a more potent nucleophile (an amide anion), which dramatically accelerates the rate of intramolecular attack.
-
Prolonged Storage: Over time, even at room temperature, the compound can slowly cyclize, leading to a decrease in purity.
Troubleshooting Guide: Suppressing Morpholine Formation
This section addresses specific experimental scenarios and provides actionable solutions.
Scenario 1: My goal is to use the amine as the nucleophile, but I'm observing significant morpholine by-product.
This is a classic case of competing intramolecular versus intermolecular reactions. Your target electrophile is competing with the alkyl bromide on the same molecule.
Root Cause: The rate of the intramolecular reaction is competitive with or faster than your desired intermolecular reaction.
Solutions:
-
Strategy A: Increase Reactant Concentration
-
Causality: The rate of a bimolecular (intermolecular) reaction is dependent on the concentration of both reactants, whereas the rate of a unimolecular (intramolecular) reaction is dependent only on the concentration of the single starting material. By significantly increasing the concentration, you can shift the kinetics to favor the intermolecular pathway.
-
Protocol:
-
Calculate the required amounts of 2-(3-Bromopropoxy)ethan-1-amine and your target electrophile.
-
Use the minimum amount of solvent necessary to fully dissolve the reactants. Aim for concentrations above 1 M if possible.
-
Consider using a "slow addition" technique: dissolve your target electrophile in a minimal amount of solvent, and add the 2-(3-Bromopropoxy)ethan-1-amine neat or as a highly concentrated solution dropwise to the reaction mixture. This maintains a high concentration of the electrophile relative to the bifunctional linker.
-
-
-
Strategy B: Optimize Temperature
-
Causality: Lowering the reaction temperature will decrease the rate of all reactions, but it may disproportionately slow the undesired cyclization, especially if the desired intermolecular reaction has a lower activation energy.
-
Protocol:
-
Set up your reaction at 0 °C using an ice bath.
-
If the reaction is too slow, allow it to warm slowly to room temperature over several hours.
-
Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that maximizes the desired product while minimizing morpholine formation.
-
-
Scenario 2: My goal is to use the alkyl bromide as the electrophile, but the reaction is yielding almost exclusively morpholine.
Root Cause: The unhindered, nucleophilic primary amine is readily available to attack the electrophilic center of its own molecule, precluding reaction with your intended nucleophile.
Solutions:
-
Strategy A: pH Control via Amine Protonation (In-situ Deactivation)
-
Causality: In an acidic medium, the amine's lone pair is protonated to form an ammonium salt (-NH₃⁺). This positively charged group has no available lone pair and is no longer nucleophilic, effectively "turning off" its reactivity.[6] This allows your external nucleophile to react with the alkyl bromide without competition.
-
Protocol:
-
Dissolve 2-(3-Bromopropoxy)ethan-1-amine in a suitable solvent.
-
Add at least one equivalent of a non-nucleophilic acid (e.g., HCl in ether, or p-toluenesulfonic acid) to form the ammonium salt.
-
Introduce your nucleophile to the reaction mixture. You may need to add a base to deprotonate your nucleophile if it is not already in its anionic form, but ensure the overall conditions remain acidic enough to keep the linker's amine protonated.
-
After the reaction is complete, perform an aqueous workup with a base (e.g., NaHCO₃ or NaOH solution) to neutralize the acid and deprotonate the ammonium salt back to the free amine.
-
-
-
Strategy B: Amine Protection (The Most Robust Method)
-
Causality: This strategy involves chemically modifying the amine with a "protecting group" to render it non-reactive.[7] This allows the alkyl bromide to react cleanly. The protecting group is then removed in a separate step to reveal the free amine. Carbamates are the most common and effective protecting groups for amines.[7]
-
Recommended Protecting Group: tert-Butoxycarbonyl (Boc)
-
| Protecting Group | Abbreviation | Installation Reagent | Removal Conditions | Stability Notes |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenation, nucleophiles.[7][10] |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid, base. Cleaved by strong reducing agents.[7] |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) | Stable to acid, hydrogenation. Labile to primary and secondary amines.[11] |
-
Dissolution: Dissolve 1.0 equivalent of 2-(3-Bromopropoxy)ethan-1-amine in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) either neat or as a solution in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup & Purification: Wash the reaction mixture with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting Boc-protected compound by flash chromatography.
After your desired reaction at the alkyl bromide site, the Boc group can be easily removed.
-
Dissolution: Dissolve the Boc-protected compound in Dichloromethane (DCM).
-
Acid Addition: Add an excess (10-20 equivalents) of Trifluoroacetic acid (TFA).
-
Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene several times to ensure all TFA is removed.
-
Neutralization: Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or by passing through a basic resin) to obtain the final product with the free amine.
Visualized Workflows and Mechanisms
References
- Intramolecular Forces Vs Intermolecular. (n.d.). Wax Studios.
- Intramolecular vs. Intermolecular Reaction. (n.d.). University of Liverpool.
- The preparation of protected amines or alkylated amino acids. (1997). Google Patents.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
- Introduction and removal of alkyl protecting groups of several common amino groups. (n.d.). Suzhou Highfine Biotech.
-
Zhu, J., & Li, G. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1826–1832. Retrieved from [Link]
- Intramolecular forces – Knowledge and References. (n.d.). Taylor & Francis.
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
- Would a protonated amine group be as effective of a nucleophile as a deprotonated Amine? (2020). Quora.
Sources
- 1. Intramolecular vs. Intermolecular Reaction [vrchemistry.chem.ox.ac.uk]
- 2. wax-studios.com [wax-studios.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. vaia.com [vaia.com]
- 5. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0778285B1 - The preparation of protected amines or alkylated amino acids - Google Patents [patents.google.com]
- 11. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
Technical Support Center: Optimizing the Synthesis of 2-(3-Bromopropoxy)ethan-1-amine
This technical support guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-(3-bromopropoxy)ethan-1-amine. It is designed for researchers, scientists, and professionals in drug development who are working with this or similar chemical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a reliable synthetic route for 2-(3-bromopropoxy)ethan-1-amine, and what are the critical stoichiometric considerations?
A common and effective method for synthesizing 2-(3-bromopropoxy)ethan-1-amine is through the reaction of 2-aminoethanol with 1,3-dibromopropane. This reaction proceeds via a nucleophilic substitution mechanism. However, careful control of stoichiometry is crucial to maximize the yield of the desired monosubstituted product and minimize the formation of side products.
The primary challenge is to prevent the dialkylation of the amine, where the product, 2-(3-bromopropoxy)ethan-1-amine, reacts with another molecule of 1,3-dibromopropane. To favor monosubstitution, a significant excess of 2-aminoethanol is typically used. This ensures that the concentration of the starting amine is much higher than that of the product, making it statistically more likely for 1,3-dibromopropane to react with 2-aminoethanol.
Recommended Stoichiometric Ratios:
| Reactant/Reagent | Molar Ratio (relative to 1,3-dibromopropane) | Purpose |
| 1,3-Dibromopropane | 1.0 | Limiting Reagent |
| 2-Aminoethanol | 3.0 - 5.0 | Excess to favor monosubstitution |
| Base (e.g., K2CO3, Na2CO3) | 1.5 - 2.5 | To neutralize the HBr formed during the reaction |
Q2: I'm observing a significant amount of a higher molecular weight side product. What is it, and how can I prevent its formation?
The most common high molecular weight side product in this synthesis is the result of dialkylation. This occurs when the nitrogen atom of the desired product, 2-(3-bromopropoxy)ethan-1-amine, acts as a nucleophile and attacks a second molecule of 1,3-dibromopropane.
To minimize the formation of this side product, consider the following strategies:
-
Increase the Excess of 2-Aminoethanol: As mentioned in Q1, using a larger excess of 2-aminoethanol will increase the probability of 1,3-dibromopropane reacting with the starting material rather than the product.
-
Slow Addition of 1,3-Dibromopropane: Adding the 1,3-dibromopropane slowly to the reaction mixture containing 2-aminoethanol and the base helps to maintain a low concentration of the alkylating agent throughout the reaction, further disfavoring dialkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes help to improve selectivity, as the activation energy for the second alkylation may be higher.
Caption: Formation of the dialkylated side product.
Q3: My reaction is sluggish and not reaching completion. What parameters can I adjust to improve the reaction rate and conversion?
Several factors can influence the rate and completeness of the reaction. If you are experiencing low conversion, consider the following adjustments:
| Parameter | Recommended Adjustment | Rationale |
| Temperature | Increase the reaction temperature | Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate. |
| Solvent | Use a polar aprotic solvent such as DMF or acetonitrile | These solvents can help to dissolve the reactants and stabilize the transition state of the nucleophilic substitution reaction, thereby accelerating it. |
| Base | Switch to a stronger base (e.g., from Na2CO3 to K2CO3) | A stronger base can more effectively deprotonate the hydroxyl group of 2-aminoethanol (if the reaction is intended to form the ether linkage first) or scavenge the HBr byproduct, driving the reaction forward. |
| Stirring | Ensure vigorous stirring | Efficient mixing is crucial for heterogeneous reactions (e.g., with a solid base) to ensure good contact between the reactants. |
Q4: How do I choose the optimal base and its stoichiometry for this reaction?
The choice of base is critical for the success of this reaction. The base serves to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. If left unneutralized, the HBr will protonate the amino groups of both the starting material and the product, rendering them non-nucleophilic and halting the reaction.
Comparison of Common Bases:
| Base | Strength | Solubility | Comments |
| Na2CO3 | Moderate | Sparingly soluble in many organic solvents | A good starting choice, but may require higher temperatures. |
| K2CO3 | Stronger than Na2CO3 | More soluble than Na2CO3 in some polar aprotic solvents | Often a better choice for accelerating the reaction. |
| Triethylamine (Et3N) | Organic, soluble | Can act as both a base and a nucleophile, potentially leading to side reactions. It is generally used when a soluble organic base is required. |
A slight excess of the base (1.5-2.5 equivalents) is recommended to ensure that all the generated HBr is neutralized and to drive the reaction to completion.
Q5: What are the best practices for purifying 2-(3-bromopropoxy)ethan-1-amine?
The purification of 2-(3-bromopropoxy)ethan-1-amine typically involves an aqueous workup followed by column chromatography.
Aqueous Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off any solid base.
-
Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the product.
-
Wash the combined organic layers with brine to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Concentrate the solution under reduced pressure to obtain the crude product.
Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of dichloromethane and methanol is often effective. The polarity of the eluent should be gradually increased to first elute any unreacted 1,3-dibromopropane and then the desired product. The more polar side products will elute last. A small amount of triethylamine (0.1-1%) can be added to the mobile phase to prevent the amine product from tailing on the silica gel column.
Caption: General purification workflow.
Experimental Protocols
Synthesis of 2-(3-Bromopropoxy)ethan-1-amine
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoethanol (e.g., 4.5 equivalents) and a suitable solvent such as acetonitrile.
-
Add potassium carbonate (e.g., 2.0 equivalents).
-
Heat the mixture to a gentle reflux with vigorous stirring.
-
Slowly add 1,3-dibromopropane (1.0 equivalent) to the reaction mixture over a period of 1-2 hours using a dropping funnel.
-
After the addition is complete, continue to reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
Workup and Purification
-
Filter the reaction mixture to remove the solid potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.
References
- Smith, J. G. (2011). Organic Chemistry. 3rd ed. McGraw-Hill.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. 5th ed. Springer.
- Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
Technical Support Center: Purification of "2-(3-Bromopropoxy)ethan-1-amine" Labeled Proteins
Part 1: Core Directive & Stability Warning
CRITICAL ALERT: The Alkyl Bromide "Time Bomb"
Before proceeding with any purification step, you must understand that your payload—the alkyl bromide moiety (
The Golden Rules of Purification:
-
Speed is Survival: Use Size Exclusion Chromatography (SEC) or Desalting columns. Avoid dialysis.
-
pH Discipline: Maintain pH < 7.5. The rate of hydrolysis increases exponentially at pH > 8.0.
-
Temperature Control: All steps must be performed at 4°C.
Part 2: Troubleshooting Guides (FAQ Format)
Category A: Stability & Hydrolysis Issues[2][3]
Q1: My downstream functional assay (e.g., HaloTag capture) failed, but the protein concentration is correct. What happened? Diagnosis: You likely suffered "Silent Hydrolysis." The protein is present, but the bromide leaving group has hydrolyzed to an alcohol. Root Cause:
-
High pH: You purified or stored the protein in a buffer with pH > 8.0 (e.g., standard Carbonate buffers).
-
Nucleophilic Buffers: You used a buffer with high nucleophilicity (e.g., high concentrations of Tris or Imidazole at elevated pH) which can displace the bromide.
-
Extended Dialysis: You dialyzed overnight. In 12-16 hours at pH 7.4, a significant fraction of primary alkyl bromides can hydrolyze.[1]
Corrective Action:
-
Switch Buffers: Use non-nucleophilic buffers like MES (pH 6.0) , Phosphate (pH 7.0) , or HEPES (pH 7.2) .[1]
-
Verify Integrity: Use LC-MS (Intact Protein Mass Spec) to distinguish between Protein-Linker-Br and Protein-Linker-OH (Mass difference: ~62 Da loss of HBr + gain of H2O, net shift depends on ionization, but look for the specific mass of the hydrolyzed product).[1]
Q2: Can I use TCEP or DTT during purification? Answer: NO. Reasoning: Strong reducing agents like DTT and TCEP are nucleophiles. They can attack the alkyl bromide, displacing the bromine atom and rendering the linker inert. Alternative: If you must maintain reducing conditions for the protein, use TCEP-HCl at low concentrations (< 1 mM) and keep the pH acidic (pH 6.0), but total exclusion is safer.
Category B: Aggregation & Solubility
Q3: The protein precipitated immediately after adding the linker. Why? Diagnosis: Over-labeling leading to hydrophobic collapse. Mechanism: 2-(3-Bromopropoxy)ethan-1-amine is moderately hydrophobic.[1] If you target surface lysines non-specifically (e.g., using an NHS-ester crosslinker strategy), attaching too many linkers masks the protein's surface charges.[1] Troubleshooting:
-
Reduce Molar Excess: Drop the Linker:Protein ratio during conjugation (e.g., from 20:1 to 5:1).
-
Add Solubilizers: Include 5-10% Glycerol or 0.05% Tween-20 in the reaction and purification buffers to stabilize the conjugate.
Category C: Purification Efficiency
Q4: How do I completely remove the free amine linker? It interferes with my downstream click reaction. Diagnosis: Inefficient separation of small molecules. Solution:
-
Method: Use Gravity-flow Desalting Columns (e.g., PD-10 or NAP-5) for small scales (< 2.5 mL).[1]
-
Protocol: Do not rely on "spin" desalting columns for critical purity; they often allow 5-10% small molecule carryover.[1]
-
Verification: Run a control sample of the free linker on your SEC column to determine its elution volume (
). Ensure your protein fraction collection ends well before this volume.
Part 3: Recommended Purification Workflow
The following diagram outlines the decision logic for purifying these specific conjugates.
Caption: Decision matrix for purification emphasizing speed to prevent alkyl bromide hydrolysis.
Part 4: Chemical Stability Visualization
Understanding why we avoid high pH is critical. The diagram below illustrates the competing pathways.
Caption: Chemical fate of the alkyl bromide moiety. High pH and reducing agents lead to irreversible inactivation.
Part 5: Quantitative Reference Data
Table 1: Buffer Compatibility for Alkyl Bromide Linkers
| Buffer System | pH Range | Suitability | Notes |
| MES / Acetate | 5.5 - 6.5 | Excellent | Acidic pH stabilizes the C-Br bond.[1] Ideal for storage. |
| PBS / Phosphate | 7.0 - 7.4 | Good | Standard working buffer.[1] Process quickly (< 4 hours). |
| HEPES | 7.0 - 7.5 | Good | Good alternative to Phosphate.[1] |
| Tris-HCl | > 7.5 | Poor | Primary amine in Tris can react; High pH promotes hydrolysis.[1] |
| Carbonate | > 8.5 | Critical Failure | Rapid hydrolysis of bromide observed. |
References
-
Promega Corporation. HaloTag® Technology: Focus on Imaging. (Discusses the chemistry of alkyl-halide ligands and their stability). [1]
-
Hermanson, G. T. Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (The definitive guide on heterobifunctional linkers and nucleophilic substitution protocols). [1]
-
Los, G. V., et al. HaloTag: A Novel Protein Labeling Technology for Cell Imaging and Protein Analysis. ACS Chemical Biology, 2008. (Foundational paper on the specificity and kinetics of the alkyl-halide reaction). [1]
-
Streu, C., & Meggers, E. Ruthenium-Induced Allylcarbamate Cleavage in Living Cells. (Provides context on the stability of similar aliphatic linkers in biological buffers). [1]
Sources
Technical Support Center: 2-(3-Bromopropoxy)ethan-1-amine Handling & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter critical failures when working with bifunctional PEG linkers.
2-(3-Bromopropoxy)ethan-1-amine (often referred to as Bromo-PEG1-amine) is a highly versatile but inherently unstable molecule. It contains both a strongly nucleophilic primary amine and a highly reactive electrophilic alkyl bromide. Without precise thermodynamic and kinetic control, this reagent will rapidly self-destruct before you can incorporate it into your PROTACs, ADCs, or bioconjugates.
This guide is designed to provide you with the mechanistic causality behind these failures and equip you with self-validating protocols to ensure reproducible success.
The Chemistry of Degradation (Why Storage Matters)
The fundamental challenge with 2-(3-Bromopropoxy)ethan-1-amine is its bifunctionality. If the molecule is kept in its neutral "free base" form, the lone pair of electrons on the primary amine acts as a nucleophile. It will undergo an SN2 reaction by attacking the electrophilic carbon adjacent to the bromide leaving group.
Depending on the concentration, this leads to two catastrophic pathways:
-
Intermolecular Alkylation (Polymerization): At high concentrations or in neat oil, the amine of one molecule attacks the bromide of another, creating a viscous, unusable polymer network.
-
Intramolecular Alkylation (Cyclization): At lower concentrations, the molecule attacks its own tail, forming a stable 7-membered oxazepane ring, rendering it completely inert for your intended cross-coupling.
To arrest these pathways, the molecule must be stored as a hydrobromide (HBr) or hydrochloride (HCl) salt . Protonating the amine (
Thermodynamic stability and degradation pathways of Bromo-PEG1-amine.
Storage & Stability FAQs
Q: My reagent arrived as a powder, but turned into a viscous gel after a week on the bench. What happened? A: Your reagent absorbed ambient moisture. PEG-like chains and amine salts are highly hygroscopic. Moisture facilitates the partial deprotonation of the salt form, initiating the rapid polymerization cascade described above. Always store the reagent desiccated [1].
Q: Should I purchase the free base or the hydrobromide salt? A: Always purchase the salt form. Commercial suppliers will occasionally offer the free base, but its shelf life is measured in hours at room temperature. The HBr salt is infinitely more stable and can be easily converted to the reactive free base in-situ during your reaction.
Quantitative Storage Data
| Storage Condition | Physical State | Expected Shelf Life | Primary Degradation Pathway |
| Free Base, 25°C | Viscous Gel | < 24 Hours | Rapid Polymerization |
| Free Base, -20°C | Oil / Solid | 1 - 2 Weeks | Slow Polymerization |
| HBr Salt, 25°C | Powder | 1 - 3 Months | Hydrolysis (if humid) |
| HBr Salt, -20°C | Powder | > 24 Months | None (Stable) |
Handling & Reaction Troubleshooting FAQs
Q: My amide coupling yield is less than 10%, and LC-MS shows a mass corresponding to a cyclic byproduct. How do I fix this? A: You are likely adding your non-nucleophilic base (e.g., DIPEA or TEA) to the linker before your carboxylic acid is fully activated. If you free-base the linker in the absence of a highly reactive electrophile (like an OAt-ester), the amine will default to attacking its own alkyl bromide. You must use an in-situ neutralization strategy [1].
Q: Why is my alkyl bromide hydrolyzing into an alcohol during the reaction? A: According to for PEG-based PROTAC linkers, the alkyl bromide is highly susceptible to nucleophilic attack by water at elevated pH [2]. Ensure your DMF or DCM is strictly anhydrous, and backfill your reaction vessels with Argon.
Self-Validating Experimental Protocols
To ensure success, every protocol must be treated as a self-validating system. Do not proceed to the next step without confirming the success of the previous one.
Protocol A: In-Situ Amide Coupling (Targeting the Amine Terminus)
This protocol is designed to couple the amine end of the linker to a carboxylic acid (e.g., an E3 ligase ligand) while preserving the bromide for downstream functionalization.
Optimized workflow for in-situ amide coupling minimizing side reactions.
Step-by-Step Methodology:
-
Activation: Dissolve your target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Stir for 10 minutes at room temperature.
-
Validation Check: Spot on TLC. The formation of the active OAt-ester should be visible.
-
-
Linker Addition: Add 2-(3-Bromopropoxy)ethan-1-amine hydrobromide (1.1 eq) as a solid to the mixture.
-
Causality Note: Because the amine is protonated, it remains completely inert. No self-condensation can occur yet.
-
-
Thermal Control: Cool the reaction flask to 0°C using an ice bath. Lowering the thermal energy drastically reduces the rate of the competing SN2 alkylation pathway.
-
In-Situ Free-Basing: Add DIPEA (3.0 eq) dropwise over 15 minutes.
-
Causality Note: As each drop of DIPEA deprotonates a fraction of the linker, the newly liberated free amine immediately reacts with the highly electrophilic active ester, which is kinetically favored over the less reactive alkyl bromide.
-
-
Completion & Validation: Remove the ice bath and stir at room temperature for 2 hours.
-
Validation Check: Perform an LC-MS analysis. The mass of the starting carboxylic acid should be consumed, replaced by the mass of the desired amide-bromide product. Do not quench until this is confirmed.
-
Protocol B: Alkylation (Targeting the Bromide Terminus)
If you need to react the bromide end first (e.g., coupling to a phenol handle on a target protein ligand), you must suppress the amine's reactivity.
Step-by-Step Methodology:
-
Preparation: Dissolve your nucleophile (e.g., a phenol-containing POI ligand, 1.0 eq) in anhydrous Acetonitrile (ACN).
-
Base Addition: Add
(3.0 eq) and stir for 15 minutes to generate the highly nucleophilic phenoxide ion. -
Linker Addition: Add 2-(3-Bromopropoxy)ethan-1-amine hydrobromide (1.5 eq).
-
Causality Note: The
will slowly neutralize the HBr salt. However, because the phenoxide ion is a vastly superior nucleophile compared to the primary amine, the intermolecular cross-coupling outcompetes any linker self-condensation.
-
-
Reaction & Validation: Heat the mixture to 60°C for 12 hours under Argon.
-
Validation Check: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A positive (purple/pink) stain indicates the primary amine is still intact on your newly formed product, confirming the bromide was successfully displaced without destroying the amine handle.
-
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Modified with 2-(3-Bromopropoxy)ethan-1-amine
For researchers, scientists, and drug development professionals, the nuanced world of peptide and protein analysis is one of constant innovation. The strategic chemical modification of peptides is a cornerstone of modern mass spectrometry-based proteomics, offering deeper insights into protein structure, function, and interactions.[1][2] This guide provides an in-depth technical comparison of a novel modifying agent, 2-(3-Bromopropoxy)ethan-1-amine, with established alternatives, supported by experimental workflows and data interpretation strategies.
Introduction: The Rationale for Peptide Modification in Mass Spectrometry
The inherent complexity of the proteome necessitates sophisticated analytical strategies.[1] Chemical modification of peptides prior to mass spectrometry analysis can significantly enhance their detectability and provide crucial structural information.[3][4] Modifications can introduce fixed positive charges to improve ionization efficiency, or act as cross-linkers to capture protein-protein interactions.[5][6][7] The choice of modifying reagent is critical and dictates the subsequent analytical workflow and the nature of the data obtained.
This guide focuses on 2-(3-Bromopropoxy)ethan-1-amine, a bifunctional reagent with the potential for novel applications in peptide analysis. Its structure, featuring a primary amine and a reactive bromo-alkoxy moiety, allows for versatile conjugation strategies.
The Chemistry of Peptide Modification with 2-(3-Bromopropoxy)ethan-1-amine
The modification of peptides with 2-(3-Bromopropoxy)ethan-1-amine can proceed through two primary routes, depending on the desired outcome. The primary amine can be acylated to a peptide's C-terminus or the side chain of acidic residues (Asp, Glu) using standard peptide coupling chemistry.[8] Alternatively, the bromopropoxy group can react with nucleophilic side chains, such as the thiol group of cysteine.[9]
Diagram of Peptide Modification Workflow
Caption: Workflow for peptide modification and analysis.
Experimental Protocol: Modification of a Model Peptide
This section details a step-by-step protocol for the modification of a model peptide containing a C-terminal carboxylic acid with 2-(3-Bromopropoxy)ethan-1-amine.
Materials:
-
Model Peptide (e.g., Ac-Ala-Ala-Ala-Phe-COOH)
-
2-(3-Bromopropoxy)ethan-1-amine hydrobromide
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Peptide Dissolution: Dissolve the model peptide in anhydrous DMF to a final concentration of 10 mg/mL.
-
Reagent Preparation: In a separate vial, dissolve 2-(3-Bromopropoxy)ethan-1-amine hydrobromide (5 equivalents relative to the peptide) and DIPEA (10 equivalents) in anhydrous DMF.
-
Activation: Add HBTU (4.9 equivalents) to the reagent solution and vortex briefly.
-
Reaction: Add the activated reagent solution to the peptide solution. Allow the reaction to proceed at room temperature for 2 hours with gentle agitation.
-
Quenching: Quench the reaction by adding 0.1% trifluoroacetic acid (TFA) in water.
-
Purification: Purify the modified peptide using RP-HPLC with a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Verification: Collect the fractions corresponding to the modified peptide and confirm the mass by mass spectrometry.
-
Lyophilization: Lyophilize the purified, modified peptide for storage.
Mass Spectrometry Analysis of the Modified Peptide
The modified peptide is then subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The choice of fragmentation technique is crucial for obtaining informative spectra.
Expected Fragmentation Pattern
Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are commonly used fragmentation methods.[10][11] For a peptide modified at the C-terminus with 2-(3-Bromopropoxy)ethan-1-amine, the fragmentation pattern is expected to be dominated by b- and y-type ions. The modification will add a specific mass to the precursor ion and to all y-type fragment ions.
Diagram of Expected Fragmentation
Caption: Expected CID/HCD fragmentation of a C-terminally modified peptide.
Comparison with Alternative Peptide Modification Strategies
The utility of 2-(3-Bromopropoxy)ethan-1-amine as a peptide modifying agent is best understood in the context of existing alternatives.
| Feature | 2-(3-Bromopropoxy)ethan-1-amine | N-hydroxysuccinimide (NHS) Esters | MS-Cleavable Crosslinkers (e.g., DSSO) |
| Target Residues | C-terminus, Asp, Glu, Cys | N-terminus, Lys, Ser, Thr, Tyr[3] | N-terminus, Lys[12][13] |
| Reaction pH | Neutral to slightly basic | pH 7-9 | pH 7-9 |
| MS/MS Complexity | Moderate; predictable mass shift | Moderate; predictable mass shift | High; produces characteristic reporter ions and allows for MS3 analysis[14][15] |
| Primary Application | Introduction of a reactive handle for further functionalization, potential for intramolecular cyclization | General labeling, improving ionization efficiency | Protein-protein interaction studies, structural proteomics[5][6] |
| Data Analysis | Standard proteomic software | Standard proteomic software | Specialized software required for cross-link identification[5][16] |
Advantages and Limitations
Advantages of 2-(3-Bromopropoxy)ethan-1-amine Modification:
-
Versatility: The presence of both an amine and a bromo group allows for a two-step modification strategy, where the amine is first coupled to the peptide, followed by a subsequent reaction of the bromo group with another moiety.
-
Site-Specificity: Targeting the C-terminus or specific amino acid side chains can provide more homogeneous products compared to less specific reagents.
-
Potential for Cyclization: The bifunctional nature of the reagent could be exploited for on-resin peptide cyclization to create conformationally constrained peptides with potentially enhanced biological activity.[17]
Limitations:
-
Reaction Conditions: The alkylation reaction with the bromo group may require harsher conditions than standard amide bond formation, which could lead to side reactions.
-
MS/MS Fragmentation: Unlike MS-cleavable crosslinkers, this modification does not simplify the MS/MS spectrum into individual peptide fragments, which can make data analysis of complex mixtures challenging.[14][15]
Conclusion
The use of 2-(3-Bromopropoxy)ethan-1-amine for peptide modification presents a novel and potentially powerful tool for chemical proteomics. Its unique bifunctional nature opens up possibilities for multi-step labeling and peptide cyclization. While it may not offer the same advantages for protein-protein interaction studies as MS-cleavable crosslinkers, its utility in creating uniquely functionalized peptides for various applications is significant. Further research and characterization of the fragmentation behavior of peptides modified with this reagent will be crucial for its widespread adoption in the field.
References
-
Crosslinking - Mass Spec Studio. (n.d.). Mass Spec Studio. Retrieved March 7, 2026, from [Link]
-
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Targeted cross-linking-mass spectrometry determines vicinal interactomes within heterogeneous RNP complexes. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Kao, A., et al. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of Proteome Research. Retrieved March 7, 2026, from [Link]
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Derivatization of peptides for improved detection by mass spectrometry. (2015). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
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Luo, J., et al. (2021). Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers. PMC. Retrieved March 7, 2026, from [Link]
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St. Denis, J. D., & Adhyaru, B. (2017). Residue-Specific Peptide Modification: A Chemist's Guide. Biochemistry. Retrieved March 7, 2026, from [Link]
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Optimized fragmentation improves the identification of peptides cross-linked using MS-cleavable reagents. (2018). bioRxiv. Retrieved March 7, 2026, from [Link]
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A Researcher's Guide to Confirming Covalent Modification by 2-(3-Bromopropoxy)ethan-1-amine
In the landscape of chemical biology and drug development, the precise and verifiable covalent modification of target proteins is paramount. This guide provides an in-depth, technically-focused comparison of methodologies to confirm covalent modification by "2-(3-Bromopropoxy)ethan-1-amine," a versatile bifunctional linker. We will delve into the causality behind experimental choices, present self-validating protocols, and compare this reagent with common alternatives, empowering researchers to generate robust and reliable data.
Understanding the Reagent: 2-(3-Bromopropoxy)ethan-1-amine
2-(3-Bromopropoxy)ethan-1-amine is a hetero-bifunctional crosslinker. Its structure comprises two key reactive moieties:
-
A primary amine (-NH2): This group can be used for conjugation to molecules bearing, for example, an activated carboxylic acid (e.g., NHS ester) or an aldehyde (via reductive amination).[1]
-
A bromo-alkane (-Br): This electrophilic group is susceptible to nucleophilic attack by electron-rich amino acid side chains in proteins, forming a stable covalent bond.[2][3] The primary targets for alkylation by a bromo-alkane are the thiol group of cysteine and, to a lesser extent, the imidazole ring of histidine and the epsilon-amino group of lysine.[2][3]
The utility of this reagent lies in its ability to first be "loaded" with a molecule of interest (e.g., a fluorophore, a biotin tag, or a small molecule drug) via its amine group, and then subsequently used to covalently label a target protein through the bromo-alkane functionality.
The Gold Standard for Confirmation: Mass Spectrometry
Mass spectrometry (MS) is the most definitive method for confirming covalent modification.[4][5] It provides direct evidence of the mass change corresponding to the addition of the modifying agent. Two primary MS-based workflows are employed: intact protein analysis and peptide mapping.[4][6]
This "top-down" approach analyzes the entire protein, providing a rapid confirmation of modification and stoichiometry (the number of modifier molecules per protein).[6][7] A successful modification will result in a mass shift in the protein's molecular weight equal to the mass of the covalently attached molecule.
Experimental Workflow: Intact Protein MS
Caption: Workflow for confirming covalent modification via intact protein mass spectrometry.
Detailed Protocol: Intact Protein Mass Analysis
-
Protein Preparation: Prepare the target protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4). Ensure the buffer is free of primary amines or thiols that could react with the reagent.
-
Reagent Preparation: Dissolve the 2-(3-Bromopropoxy)ethan-1-amine conjugate in an appropriate solvent (e.g., DMSO).
-
Modification Reaction: Add a 10- to 50-fold molar excess of the reagent to the protein solution.[8] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or 4°C. Lower temperatures can help maintain protein stability.[8]
-
Quenching: Quench the reaction by adding a small molecule thiol (e.g., DTT or β-mercaptoethanol) to consume any unreacted bromo-alkane.
-
Sample Cleanup: Remove excess reagent and quenching agent using a desalting column or dialysis.[8]
-
LC-MS Analysis: Analyze the sample using liquid chromatography coupled to an electrospray ionization mass spectrometer (LC-ESI-MS). The LC step helps to separate the modified protein from any remaining impurities.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein. Compare the mass of the treated protein with that of an untreated control. A mass increase corresponding to the molecular weight of the attached moiety confirms covalent modification.
While intact mass analysis confirms if a modification occurred, peptide mapping reveals where it occurred.[6] This is crucial for understanding the specificity of the labeling. The protein is enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS. Modified peptides will exhibit a characteristic mass shift.
Experimental Workflow: Peptide Mapping
Caption: Workflow for identifying the site of covalent modification using peptide mapping.
Detailed Protocol: Peptide Mapping
-
Protein Modification: Follow steps 1-5 from the intact protein analysis protocol.
-
Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea or guanidinium chloride), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide) to prevent disulfide scrambling.[6]
-
Digestion: Digest the protein into peptides using a specific protease, most commonly trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze them using tandem mass spectrometry (MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS data against the known sequence of the target protein, including the mass of the modification as a variable. This will identify the specific peptide that was modified and pinpoint the modified amino acid residue.
Orthogonal Confirmation Methods
While MS is the gold standard, other techniques can provide complementary evidence of covalent modification.
-
High-Performance Liquid Chromatography (HPLC): Covalent modification alters the physicochemical properties of a protein, which can lead to a shift in its retention time on an HPLC column. By comparing the chromatograms of the modified and unmodified protein, a new peak corresponding to the modified protein can often be identified.
-
Gel Electrophoresis (SDS-PAGE): If the modifying group is sufficiently large or carries a charge, it may cause a noticeable shift in the protein's migration on an SDS-PAGE gel. This is a simple, albeit less sensitive, method for initial screening.
-
Spectroscopic Techniques: If the attached molecule is a fluorophore or chromophore, changes in the UV-Vis or fluorescence spectra of the protein solution can indicate successful conjugation.
Comparison with Alternative Covalent Modifiers
2-(3-Bromopropoxy)ethan-1-amine is a valuable tool, but its utility should be compared with other common covalent labeling reagents.
| Reagent Class | Target Residue(s) | Bond Type | Stability | Key Advantages | Key Disadvantages |
| α-Haloacetamides (e.g., Iodoacetamide) | Cysteine | Thioether | Very High | High reactivity and specificity for cysteines.[2] | Can be prone to off-target reactions with other nucleophiles at high concentrations or pH. |
| Maleimides | Cysteine | Thioether | High (but can be reversible) | Very high reactivity and specificity for cysteines under mild conditions.[2] | The resulting thioether bond can undergo retro-Michael reaction, especially at higher pH. |
| NHS Esters | Lysine, N-terminus | Amide | Very High | Forms a highly stable amide bond with primary amines.[9] | Can react with other nucleophiles (e.g., serine, threonine, tyrosine); NHS esters are susceptible to hydrolysis in aqueous solution. |
| 2-(3-Bromopropoxy)ethan-1-amine | Cysteine, Histidine, Lysine | Thioether, Alkylated Imidazole/Amine | Very High | Forms a very stable bond; less reactive than iodoacetamide, which can sometimes improve selectivity. | Slower reaction kinetics compared to maleimides or iodoacetamides. |
Choosing the Right Reagent:
-
For rapid and highly specific labeling of cysteines, maleimides are often the first choice.
-
For creating a highly stable, irreversible linkage to cysteines, iodoacetamide or other α-haloacetamides are excellent options.
-
When targeting primary amines on lysines or the N-terminus, NHS esters are the standard.
-
2-(3-Bromopropoxy)ethan-1-amine is a good choice when a more deliberate alkylation is desired, or when its bifunctional nature is required to link a pre-functionalized molecule to the target protein. Its slower reactivity can sometimes be advantageous in complex systems to minimize off-target reactions.
Troubleshooting and Final Considerations
-
Low Modification Efficiency: Increase the molar excess of the reagent, prolong the incubation time, or optimize the buffer pH. The reactivity of cysteine thiols, for example, increases with pH as they become deprotonated.[3]
-
Protein Aggregation: Covalent modification can sometimes lead to protein precipitation. If this occurs, try reducing the reaction temperature, using a lower concentration of the reagent, or including stabilizing excipients in the buffer.
-
Non-specific Labeling: Ensure that the reaction is properly quenched. For peptide mapping, extensive washing of the protein after modification and before digestion is critical to remove non-covalently bound reagent.
By employing a primary confirmation method like mass spectrometry and complementing it with orthogonal techniques, researchers can confidently and accurately characterize the covalent modification of their target proteins with 2-(3-Bromopropoxy)ethan-1-amine. This rigorous, multi-faceted approach is essential for ensuring data integrity and advancing research in drug discovery and chemical biology.
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Emery Pharma. (2025, March 27). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. [Link]
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"2-(3-Bromopropoxy)ethan-1-amine" vs other bifunctional crosslinkers
A Comprehensive Guide to Bifunctional Crosslinkers: A Comparative Analysis Featuring 2-(3-Bromopropoxy)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the selection of a crosslinking agent is a critical decision that dictates the success of applications ranging from antibody-drug conjugates (ADCs) to the elucidation of protein-protein interactions. This guide provides an in-depth comparison of various bifunctional crosslinkers, offering a detailed look at their chemical reactivity, performance characteristics, and experimental protocols. We will explore established crosslinkers and introduce the potential utility of "2-(3-Bromopropoxy)ethan-1-amine," a lesser-known but potentially valuable tool in the bioconjugation toolkit.
The Landscape of Bifunctional Crosslinkers
Bifunctional crosslinkers are reagents that possess two reactive groups, enabling the covalent linkage of two molecules.[1] These molecules are broadly classified based on the nature of their reactive ends and the characteristics of the spacer arm that connects them.
-
Homobifunctional Crosslinkers : These reagents have two identical reactive groups and are typically used in a single-step reaction to link molecules with the same functional groups.[1]
-
Heterobifunctional Crosslinkers : Featuring two different reactive groups, these allow for sequential, two-step conjugation, providing greater control and minimizing unwanted polymerization.[]
The spacer arm also plays a crucial role, influencing the distance between the conjugated molecules and whether the linkage can be cleaved under specific conditions.
A Deep Dive into Common Crosslinking Chemistries
The choice of crosslinker is primarily dictated by the available functional groups on the biomolecules to be conjugated. The most common targets are primary amines (-NH2) on lysine residues and the N-terminus, and sulfhydryl groups (-SH) on cysteine residues.
Amine-Reactive Crosslinkers: The NHS Ester Family
N-hydroxysuccinimide (NHS) esters are the most popular choice for targeting primary amines due to their high reactivity and the formation of stable amide bonds.[3]
-
Mechanism of Action : NHS esters react with primary amines via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide. This reaction is most efficient at a pH range of 7.2-8.5.[3]
-
Common Homobifunctional Amine-Reactive Crosslinkers :
-
BS3 (Bis[sulfosuccinimidyl] suberate) : A water-soluble, non-cleavable crosslinker with an 11.4 Å spacer arm. Its water solubility makes it ideal for conjugating proteins in aqueous solutions without the need for organic solvents.[4][5]
-
DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) : A water-soluble, cleavable crosslinker with a 12.0 Å spacer arm containing a disulfide bond. This allows for the cleavage of the crosslink using reducing agents like dithiothreitol (DTT).[6][7]
-
Sulfhydryl-Reactive Crosslinkers: Maleimides and Haloacetyls
Sulfhydryl groups on cysteine residues are excellent targets for specific bioconjugation due to their lower abundance compared to primary amines.
-
Maleimides : These are highly specific towards sulfhydryl groups, reacting via a Michael addition to form a stable thioether bond. The optimal pH range for this reaction is 6.5-7.5.[6]
-
Haloacetyls (Iodoacetamides and Bromoacetamides) : These react with sulfhydryl groups through an SN2 nucleophilic substitution reaction, also forming a stable thioether bond.[6] While generally slower than maleimides, they offer excellent stability.[8]
Zero-Length Crosslinkers: EDC/NHS Chemistry
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often used in conjunction with N-hydroxysuccinimide (NHS), is a "zero-length" crosslinker. It facilitates the formation of a direct amide bond between a carboxyl group and a primary amine without becoming part of the final linkage.[9]
-
Mechanism of Action : EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine. The addition of NHS stabilizes this intermediate by converting it to a semi-stable NHS ester, which then reacts more efficiently with the amine.[9]
Introducing 2-(3-Bromopropoxy)ethan-1-amine: A Potential Heterobifunctional Tool
While not as extensively documented as the crosslinkers mentioned above, 2-(3-Bromopropoxy)ethan-1-amine presents an intriguing option for bioconjugation due to its heterobifunctional nature.
This molecule contains two distinct reactive moieties:
-
A primary amine (-NH2) : This group can participate in reactions with amine-reactive reagents or be the target for conjugation to an activated carboxyl group.
-
A bromoalkyl group (-Br) : This group can act as an electrophile in a nucleophilic substitution reaction, primarily targeting sulfhydryl groups on cysteine residues.[10]
Based on its structure, 2-(3-Bromopropoxy)ethan-1-amine can be classified as a heterobifunctional crosslinker. It offers the potential for a two-step conjugation strategy: first, reacting the amine with one biomolecule, and then using the bromoalkyl group to target a sulfhydryl group on a second biomolecule.
Inferred Reactivity and Performance
The bromoalkyl end of 2-(3-Bromopropoxy)ethan-1-amine would function as a thiol-reactive group, forming a stable thioether bond with cysteine residues via alkylation.[10] This reaction is analogous to that of iodoacetamides.[6]
Comparison of Thiol-Reactive Chemistries
| Feature | Maleimide | Iodoacetamide/Bromoalkyl |
| Reaction Mechanism | Michael Addition | SN2 Nucleophilic Substitution |
| Reaction pH | 6.5 - 7.5 | 7.5 - 9.0 |
| Reaction Rate | Fast | Moderate to Slow |
| Specificity for Thiols | High at neutral pH | Good, but potential for reaction with other nucleophiles at higher pH |
| Bond Stability | Generally stable, but can undergo retro-Michael addition | Very stable thioether bond |
The primary amine of 2-(3-Bromopropoxy)ethan-1-amine allows for flexible conjugation strategies. It can be reacted with an NHS-ester functionalized molecule or used in EDC/NHS chemistry to couple with a carboxyl-containing molecule.
Experimental Protocols
Below are generalized protocols for common crosslinking reactions. Note: These are starting points and may require optimization for specific applications.
Protocol 1: Homobifunctional Crosslinking with BS3 (Non-cleavable)
Objective: To crosslink proteins through their primary amines.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
BS3 crosslinker
-
Quenching buffer (1 M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Prepare BS3 Solution: Immediately before use, dissolve BS3 in reaction buffer to a concentration of 10-25 mM.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the BS3 solution to the protein sample.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes to stop the reaction.
-
Purification: Remove excess crosslinker and byproducts using a desalting column.
Protocol 2: Heterobifunctional Crosslinking with Sulfo-SMCC
Objective: To conjugate a sulfhydryl-containing molecule to a primary amine-containing molecule.
Materials:
-
Amine-containing protein (Protein A)
-
Sulfhydryl-containing molecule (Molecule B)
-
Sulfo-SMCC
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Activate Protein A: a. Dissolve Protein A in the reaction buffer. b. Add a 10- to 20-fold molar excess of freshly dissolved Sulfo-SMCC. c. Incubate for 30-60 minutes at room temperature. d. Remove excess Sulfo-SMCC using a desalting column equilibrated with the reaction buffer.
-
Conjugation to Molecule B: a. Immediately add the activated Protein A to a solution of Molecule B. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate using size-exclusion chromatography or another suitable method.
Protocol 3: Zero-Length Crosslinking with EDC/NHS
Objective: To form a direct amide bond between a carboxyl-containing molecule and an amine-containing molecule.
Materials:
-
Carboxyl-containing molecule (Molecule A) in an amine-free buffer (e.g., 0.1 M MES, pH 5.0-6.0)
-
Amine-containing molecule (Molecule B) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
EDC
-
Sulfo-NHS
-
Quenching Solution (e.g., 2-Mercaptoethanol or Hydroxylamine)
-
Desalting Columns
Procedure:
-
Activate Molecule A: a. Dissolve Molecule A in the activation buffer. b. Add a molar excess of EDC and Sulfo-NHS. A common starting point is a 5-10 fold molar excess of Sulfo-NHS over the molecule and a 2-4 fold molar excess of EDC over Sulfo-NHS.[9] c. Incubate for 15-30 minutes at room temperature.
-
Quench EDC (Optional but Recommended): a. Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted EDC.[9] b. Remove excess quenching agent and byproducts using a desalting column equilibrated with a suitable conjugation buffer (e.g., PBS, pH 7.2).
-
Conjugation to Molecule B: a. Immediately add the activated Molecule A to a solution of Molecule B. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: a. Add a quenching reagent like hydroxylamine or Tris to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
Visualization of Crosslinking Workflows
Caption: Generalized experimental workflows for common bifunctional crosslinking strategies.
Concluding Remarks
The field of bioconjugation offers a diverse array of tools for covalently linking biomolecules. While established crosslinkers like NHS esters, maleimides, and EDC/NHS combinations are well-characterized and widely used, the exploration of novel reagents like 2-(3-Bromopropoxy)ethan-1-amine could open new avenues for specific applications. The heterobifunctional nature of this particular molecule, combining an amine and a bromoalkyl reactive group, suggests its potential in two-step conjugation strategies where a stable thioether linkage is desired. As with any bioconjugation reaction, careful consideration of the target functional groups, desired bond stability, and reaction conditions is paramount to achieving the desired outcome.
References
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- Modifications of cysteine residues with alkyl
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- kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions.
- Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 113(7), 4633–4679.
- Bio-Synthesis. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules.
- Faccio, G., & Wüthrich, K. (2013).
- Chemistry LibreTexts. (2024). 24.7: Synthesis of Amines.
- Li, M., et al. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. PMC.
- Thermo Fisher Scientific. (2018).
- Google Patents. (n.d.). WO2010039209A2 - Processes for the synthesis of tertiary amines.
- ChemPep. (n.d.).
- Semantic Scholar. (2023). Genetically encoded crosslinkers to address protein‐protein interactions.
-
ResearchGate. (n.d.). (a) Synthesis of 1-(3-bromopropoxy)-1H-benzo[d][6][8][11]triazole (2) (i)....
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Comparative Guide: Optimizing PROTACs with "2-(3-Bromopropoxy)ethan-1-amine" Linkers
[1]
Executive Summary: The Linker Paradox
In Proteolysis Targeting Chimera (PROTAC) development, the linker is often the primary determinant of failure or success. While ligand affinity drives potency, the linker dictates drug-likeness .[]
This guide analyzes 2-(3-Bromopropoxy)ethan-1-amine (CAS: 1019133-28-0), a strategic "hybrid" linker building block.[] Unlike standard polyethylene glycol (PEG) linkers (high solubility, low permeability) or pure alkyl chains (high permeability, low solubility), this propyl-ether motif occupies a physicochemical "Goldilocks" zone .[] It introduces sufficient lipophilicity to penetrate cell membranes while retaining an ether oxygen to prevent the aggregation often seen with pure alkyl chains.
Target Audience: Medicinal Chemists, Chemical Biologists, and DMPK Scientists.[]
Technical Profile: The Molecule
Compound: 2-(3-Bromopropoxy)ethan-1-amine
Structure:
| Property | Value/Description | Implication for PROTAC Design |
| Length | ~7-8 Atoms | Ideal for "folded" ternary complexes (e.g., VHL-based degraders).[] |
| Functionality | Heterobifunctional | Amine: Amide coupling to Warhead/E3 Ligand.Bromide: |
| Lipophilicity | Moderate (Hybrid) | Higher cLogP than PEG; lower than pure Alkyl. |
| Rotatable Bonds | 6 | Balances entropic penalty with conformational sampling.[] |
Comparative Analysis: Hybrid vs. Conventional Linkers
The following analysis benchmarks 2-(3-Bromopropoxy)ethan-1-amine against the two industry standards: PEG (Polyethylene Glycol) and Pure Alkyl chains.
Physicochemical Performance Matrix[1][2]
| Feature | PEG Linkers (e.g., PEG3-amine) | Alkyl Linkers (e.g., C6-amine) | 2-(3-Bromopropoxy)ethan-1-amine (Hybrid) |
| Solubility | High (Hydrophilic) | Low (Hydrophobic) | Moderate (Amphiphilic) |
| Cell Permeability | Low (High TPSA) | High (Lipophilic) | Enhanced (Reduced TPSA vs PEG) |
| Conformation | Favors "Extended" in water | Favors "Collapsed" in water | Adaptive (Environment-dependent) |
| Metabolic Stability | Oxidative cleavage risk | High stability | High (Ether is stable; no poly-ether liability) |
| Ternary Complex | High entropy cost | Rigid/Defined | Balanced Flexibility |
The "Chameleon" Effect: Mechanism of Permeability
Recent studies (e.g., on VHL PROTACs) reveal that cell permeability is driven by the linker's ability to hide polar surface area (PSA).[2]
-
PEG Linkers: The repeating oxygen atoms create a high PSA that persists even in non-polar environments (membranes), hindering passive diffusion.
-
Hybrid Linkers: The propyl segment (
) in 2-(3-Bromopropoxy)ethan-1-amine allows the molecule to undergo hydrophobic collapse within the lipid bilayer, shielding the single ether oxygen and the amide bonds.[] This "chameleon" behavior significantly boosts intracellular concentration compared to pure PEG analogs.[]
Visualizing the Design Logic
The following diagram illustrates the decision matrix for selecting this specific linker.
Caption: Decision logic for linker selection. The hybrid linker resolves the conflict between solubility (PEG) and permeability (Alkyl).
Experimental Protocols
Synthesis Strategy: Sequential Assembly
This linker is asymmetric.[] The most robust synthetic route involves Amide Coupling First , followed by Alkylation .[] This prevents the reactive bromide from degrading during the amide coupling conditions.
Step-by-Step Protocol:
Reagents:
-
Ligand-COOH (Warhead or E3 ligand with acid handle)[]
-
2-(3-Bromopropoxy)ethan-1-amine (Linker)[]
-
DIPEA (Base)[3]
-
Nucleophile-Ligand (The partner ligand with -OH or -NH group)[]
-
or
(Base for alkylation)
Workflow:
-
Amide Coupling (Linker Attachment):
-
Dissolve Ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 min to activate.
-
Add 2-(3-Bromopropoxy)ethan-1-amine (1.2 eq).[] Note: Use the free amine or HCl salt.[]
-
Stir at RT for 2–4 hours. Monitor by LC-MS for the intermediate (Ligand-Linker-Br).[]
-
Purification: Flash chromatography (EtOAc/Hexane) or reverse-phase prep-HPLC.[]
-
-
Alkylation (PROTAC Assembly):
-
Dissolve the Nucleophile-Ligand (e.g., Thalidomide-4-OH) (1.0 eq) in anhydrous DMF.[]
-
Add
(2.0 eq) or (1.5 eq). -
Add the purified Ligand-Linker-Br intermediate (1.1 eq).[]
-
Heat to 60–80°C for 4–12 hours. Critical: The propyl-bromide is less reactive than a benzyl bromide; heat is required.[]
-
Purification: Final prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).[]
-
Caption: Two-step convergent synthesis workflow utilizing the heterobifunctional nature of the linker.
Validation: Degradation Efficiency Assay (Western Blot)
To verify the superiority of this linker, you must compare the degradation potency (
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293 or cancer line) at 70% confluency in 6-well plates.
-
Treatment: Treat with PROTAC (Hybrid vs. PEG control) at 0, 1, 10, 100, 1000 nM for 16–24 hours.
-
Lysis: Lyse in RIPA buffer with protease inhibitors.
-
Blotting:
-
Quantification: Densitometry (ImageJ). Plot % degradation vs. log[concentration].
-
Success Metric: A successful Hybrid linker often shows a lower
than the PEG analog due to higher intracellular accumulation, even if binary affinity is similar.[]
References
-
BenchChem. (2025).[][7][2][3][8][9][10] The Hydrophobicity Tightrope: A Comparative Guide to PROTAC Linker Design for Enhanced Cell Permeability. Retrieved from
-
BOC Sciences. (2025).[] Alkyl Linkers in PROTACs - Improve Permeability & PK. Retrieved from
-
ACS Medicinal Chemistry Letters. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. Retrieved from
-
ResearchGate. (2026). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from
-
Enamine. (2025).[][6] Building Blocks and Linkers for PROTAC Synthesis. Retrieved from
Sources
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- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
"2-(3-Bromopropoxy)ethan-1-amine" linker efficiency assessment
Title: 2-(3-Bromopropoxy)ethan-1-amine Linker Efficiency Assessment: A Comparative Guide
Executive Summary As a Senior Application Scientist specializing in bioconjugation and targeted protein degradation (TPD), I frequently navigate the complex landscape of linker optimization. The linker is not merely a passive tether; its length, flexibility, and chemical composition directly dictate the solubility, cellular permeability, and ternary complex stability of the final conjugate[1].
This guide provides an in-depth, data-driven assessment of 2-(3-Bromopropoxy)ethan-1-amine —a heterobifunctional, hybrid ether-alkyl linker. By combining a primary amine for amide coupling and an alkyl bromide for SN
Mechanistic Rationale: The "Goldilocks" Hybrid Advantage
When designing a Proteolysis Targeting Chimera (PROTAC) or an Antibody-Drug Conjugate (ADC), the choice between a polyethylene glycol (PEG) and an alkyl linker involves a classic physicochemical trade-off.
-
Pure PEG Linkers (e.g., 2-(2-Bromoethoxy)ethan-1-amine) excel at improving aqueous solubility due to the hydrogen-bond accepting nature of their ether oxygens[1]. However, excessive PEGylation can severely hinder passive cellular permeability and introduce metabolic liabilities via oxidative cleavage[].
-
Pure Alkyl Linkers (e.g., 5-Bromopentan-1-amine) offer superior metabolic stability and high passive permeability, fitting perfectly within an oral medicinal chemistry mindset[]. Yet, their lipophilicity often leads to poorly soluble compounds, complicating in vitro assays and formulation[3].
2-(3-Bromopropoxy)ethan-1-amine represents a strategic hybrid. It contains a single ether oxygen bridging a propyl and an ethyl chain. This configuration provides enough hydrophilicity to prevent aggregation while maintaining sufficient lipophilic character to facilitate membrane crossing. Literature reviews indicate that approximately 65% of successful PROTAC structures rely on such hybrid alkyl/PEG segments to balance these opposing physicochemical properties[4].
Quantitative Data: Linker Performance Comparison
To objectively assess efficiency, we must compare 2-(3-Bromopropoxy)ethan-1-amine against structurally matched pure alkyl and pure PEG alternatives (matched to ~5-6 atom chain lengths). The table below synthesizes expected physicochemical trends and conjugation efficiencies based on established literature for these linker classes[],[3],[5].
| Linker Type | Representative Structure | Amidation Yield (1h) | SN | cLogP Impact | PAMPA Permeability ( |
| Pure Alkyl | 5-Bromopentan-1-amine | >95% | ~85% | High (+2.5) | >15 (High) |
| Hybrid (Target) | 2-(3-Bromopropoxy)ethan-1-amine | >95% | ~82% | Moderate (+1.2) | ~8 (Moderate) |
| Pure PEG | 2-(2-Bromoethoxy)ethan-1-amine | >95% | ~75% | Low (-0.5) | <2 (Low) |
Note: Reaction yields assume standard coupling conditions. The hybrid linker maintains excellent amidation efficiency while offering a balanced permeability profile.
Visualizing the Conjugation Logic
Workflow for heterobifunctional conjugation using 2-(3-Bromopropoxy)ethan-1-amine.
Impact of linker composition on ternary complex formation and degradation efficiency.
Experimental Workflows & Self-Validating Protocols
To guarantee reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower the researcher.
Protocol 1: Amide Coupling (E3 Ligand Conjugation)
Amide bond formation is the preferred strategy for attaching linkers to E3 ligase ligands (e.g., pomalidomide) due to superior chemoselectivity and yield compared to direct alkylation[6].
-
Preparation : Dissolve the NHS-ester functionalized E3 ligand (1.0 eq) and 2-(3-Bromopropoxy)ethan-1-amine hydrobromide (1.1 eq) in anhydrous DMF (0.1 M).
-
Causality: Anhydrous conditions are mandatory. Moisture rapidly hydrolyzes the NHS-ester into an unreactive carboxylic acid, destroying the starting material.
-
-
Activation : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 0°C.
-
Causality: DIPEA neutralizes the linker's hydrobromide salt, liberating the nucleophilic primary amine. DIPEA is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the terminal alkyl bromide[5].
-
-
Self-Validation Checkpoint : After 30 minutes, take a 1 µL aliquot, quench in 99 µL methanol, and inject into LC-MS.
-
Validation: The complete disappearance of the NHS-ester mass and the appearance of the desired amide mass [M+H]
confirms the reaction is proceeding without premature hydrolysis.
-
Protocol 2: SN Alkylation (POI Ligand Conjugation)
The terminal alkyl bromide is an excellent electrophile for SN
-
Preparation : To the purified bromide-intermediate from Protocol 1 (1.0 eq), add the phenolic POI ligand (1.2 eq) and anhydrous K
CO (2.5 eq) in DMF.-
Causality: K
CO is a mild, insoluble base that deprotonates the phenol to form a highly nucleophilic phenoxide. Stronger bases (like NaH) are avoided as they can trigger E2 elimination of the alkyl bromide, yielding an unwanted terminal alkene.
-
-
Heating : Stir the suspension at 50°C for 8 hours.
-
Causality: The ether oxygen beta to the amine slightly reduces the electron density of the alkyl chain, but the propyl chain on the bromide side insulates the electrophilic carbon, allowing for efficient SN
kinetics without the need for excessive heating[7].
-
-
Self-Validation Checkpoint : Monitor the reaction via HPLC at 254 nm.
-
Validation: The shift in retention time from the highly polar free phenol to the more lipophilic ether-linked conjugate confirms successful displacement.
-
Conclusion
For drug development professionals, 2-(3-Bromopropoxy)ethan-1-amine offers a highly efficient, balanced approach to bioconjugation. By understanding the causality behind its hybrid structure and employing self-validating synthetic protocols, researchers can reliably assemble conjugates that achieve both high aqueous solubility and excellent cellular permeability.
References
-
National Institutes of Health (PMC). Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link]
-
ACS Publications. Impact of Linker Composition on VHL PROTAC Cell Permeability. Available at:[Link]
-
Frontiers. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cellular Activity of PROTACs Derived from Ether-Based Linkers
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by shifting the paradigm from protein inhibition to targeted protein degradation.[1][2][3] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][4][5] A PROTAC consists of three components: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][6]
While the warhead and anchor provide specificity, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's biological activity, profoundly influencing everything from cell permeability to the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][6][7] This guide provides a comparative analysis of the cellular activity of PROTACs derived from alkyl-ether-based linkers, using "2-(3-Bromopropoxy)ethan-1-amine" as a representative synthetic building block. We will objectively compare the performance of this linker class against alternatives, supported by established experimental data and detailed protocols for their evaluation.
The Causality of Linker Design: Why Alkyl-Ethers?
The development of potent, cell-permeable PROTACs is a significant challenge, as these molecules often possess high molecular weights and polar surface areas that hinder their passage across the lipid bilayer of cell membranes.[1][8] The choice of linker chemistry is a primary strategy to overcome this hurdle.
-
Alkyl-Ether Linkers: Building blocks like "2-(3-Bromopropoxy)ethan-1-amine" yield linkers that strike a crucial balance between lipophilicity and polarity.
-
Enhanced Permeability: The alkyl portions of the chain reduce the molecule's overall polarity compared to more hydrophilic linkers like polyethylene glycol (PEG). This "greasier" character can improve passive diffusion across cell membranes.[] Replacing ether oxygens with methylene groups strips the linker of hydrogen-bond acceptors, which is favorable for membrane transit.[]
-
Maintained Solubility: The strategically placed ether oxygen atom breaks up the pure hydrocarbon chain, preventing excessive lipophilicity that could lead to poor aqueous solubility and non-specific binding.[3][10]
-
Conformational Control: Ether-based linkers can influence the PROTAC's ability to adopt folded, less polar conformations in a nonpolar environment (like the cell membrane) and more extended conformations in an aqueous environment (like the cytoplasm).[11] This "molecular chameleon" effect is thought to be essential for balancing permeability with solubility.[11]
-
-
Polyethylene Glycol (PEG) Linkers (A Common Alternative): PEG linkers are composed of repeating ethylene glycol units.
-
High Solubility: Their primary advantage is imparting excellent hydrophilicity, which improves the aqueous solubility of the final PROTAC.[3]
-
Permeability Challenge: This high polarity can be a double-edged sword, often resulting in lower cell permeability compared to their alkyl-based counterparts.
-
The central hypothesis is that an alkyl-ether linker, derived from a building block such as "2-(3-Bromopropoxy)ethan-1-amine," can offer a superior balance of physicochemical properties, leading to improved cellular uptake and more potent target degradation compared to highly polar alternatives.
Visualizing the PROTAC Mechanism and Evaluation Workflow
To understand the context of our comparison, we must first visualize the fundamental mechanism of PROTAC action and the experimental workflow used to quantify its success.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Comparative Analysis: A BRD4 Degradation Case Study
To illustrate the performance differences, we present a comparative case study of two hypothetical PROTACs designed to degrade Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target.[12][13]
-
PROTAC-AE: Utilizes an alkyl-ether linker derived from "2-(3-Bromopropoxy)ethan-1-amine".
-
PROTAC-P: Utilizes a PEG-based linker of similar length.
Both PROTACs use JQ1 as the BRD4 warhead and pomalidomide to recruit the Cereblon (CRBN) E3 ligase.[12]
Quantitative Data Summary
The efficacy of a PROTAC is defined by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[4][14][15] The downstream functional consequence is measured by the IC50 from cell viability assays.
| Parameter | PROTAC-AE (Alkyl-Ether Linker) | PROTAC-P (PEG Linker) | Rationale for Performance |
| DC50 (Degradation) | 25 nM | 85 nM | The balanced physicochemical properties of the alkyl-ether linker likely lead to better cell permeability, allowing more PROTAC molecules to reach their intracellular target at lower concentrations.[][11] |
| Dmax (Degradation) | >95% | >95% | Both linkers, when optimally designed for length, can achieve near-complete degradation of the target protein. Dmax is often more dependent on the formation of a productive ternary complex than on permeability alone.[14][16] |
| IC50 (Cell Viability) | 45 nM | 150 nM | The superior degradation potency (lower DC50) of PROTAC-AE translates directly into a more potent downstream effect on cell viability, as the target protein is eliminated more efficiently. |
Note: The data presented is illustrative and based on established principles of PROTAC linker design to highlight comparative performance.
Experimental Protocols for Cellular Activity Evaluation
The following protocols provide a self-validating system for assessing PROTAC performance.
Protocol 1: Target Degradation by Western Blot (DC50/Dmax Determination)
Western blotting is the foundational technique to directly visualize and quantify the degradation of a target protein.[2][4][17]
Caption: Experimental workflow for determining PROTAC-mediated protein degradation using Western blotting.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[4]
-
Prepare serial dilutions of your PROTACs (e.g., 1 nM to 10,000 nM) in complete growth medium.[14] Include a vehicle-only control (e.g., 0.1% DMSO).[14]
-
Remove the old medium and add the medium containing the different PROTAC concentrations.
-
Incubate for a predetermined time (e.g., 24 hours) in a CO2 incubator.[14]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).[18]
-
Lyse the cells on ice using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Harvest the lysate and clarify by centrifugation to pellet cell debris.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.[19]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[4][18]
-
Incubate the membrane overnight at 4°C with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Data Acquisition and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal for each lane.
-
Calculate the percentage of protein remaining relative to the vehicle (DMSO) control.
-
Plot the percent degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[14]
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after PROTAC treatment.[20]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[20] Allow cells to attach overnight.
-
Prepare serial dilutions of the PROTACs as described in Protocol 1.
-
Remove the old medium and add 100 µL of the PROTAC dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[20][23]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization, protecting it from light.[23]
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[20][21]
-
-
Data Analysis:
-
Subtract the average absorbance of blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[20]
-
Plot the percentage viability against the log of PROTAC concentration to determine the IC50 value.
-
Conclusion and Future Outlook
The evidence strongly suggests that the chemical composition of a PROTAC linker is a critical design element that directly impacts cellular activity. Alkyl-ether linkers, synthesized from building blocks like "2-(3-Bromopropoxy)ethan-1-amine," represent a strategic choice for balancing the often-competing demands of cell permeability and aqueous solubility. As demonstrated in our comparative analysis, this optimized physicochemical profile can translate into superior degradation potency (lower DC50) and a more pronounced downstream biological effect compared to more polar alternatives like PEG.
Researchers and drug developers must continue to move beyond a "trial-and-error" approach to linker selection. A rational design strategy, grounded in an understanding of how linker chemistry affects the molecule's physical properties and its ability to orchestrate a productive ternary complex, is paramount. The protocols detailed herein provide a robust framework for the empirical validation of these design principles, enabling the identification and optimization of next-generation PROTACs with enhanced therapeutic potential.
References
-
Tran, N. L., Leconte, G. A., & Ferguson, F. M. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols, 2(12), e611. Retrieved from [Link]
-
Hines, J., et al. (2019). PROTAC-Induced Proteolytic Targeting. In Methods in Molecular Biology (Vol. 2019, pp. 243-257). Humana Press. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. Retrieved from [Link]
-
Hao, C., et al. (2022). Evaluation of PROTACs with different linkers on the degradation of KEAP1 in HEK293T cells. ResearchGate. Retrieved from [Link]
-
MDPI. (2023, May 10). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. Retrieved from [Link]
-
Oxford Academic. (2024, March 5). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. NAR Genomics and Bioinformatics. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-22. Retrieved from [Link]
-
Zhang, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Drug Discovery. Retrieved from [Link]
-
Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758-2770. Retrieved from [Link]
-
Chalmers University of Technology. (2024, July 14). Modeling PROTAC degradation activity with machine learning. Chalmers Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]
-
Tran, N. L., Leconte, G. A., & Ferguson, F. M. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California. Retrieved from [Link]
-
Maple, H. J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(15), 10323-10334. Retrieved from [Link]
-
Smalley, T. L., et al. (2020). Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells. ResearchGate. Retrieved from [Link]
-
Patil, K. M., et al. (2021). G4-PROTAC: Targeted degradation of a G-quadruplex binding protein. The Royal Society of Chemistry. Retrieved from [Link]
-
Jaime-Figueroa, S., et al. (2020). Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 30(3), 126877. Retrieved from [Link]
-
Kim, K. H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1953. Retrieved from [Link]
-
Hamza, A., et al. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and Rad3-related protein kinase (ATR). European Journal of Medicinal Chemistry, 268, 116246. Retrieved from [Link]
-
Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 702737. Retrieved from [Link]
-
Zhao, Q., et al. (2021). Discovery of a potent BRD4 PROTAC and evaluation of its bioactivity in breast cancer cell lines. Acta Pharmaceutica Sinica B, 11(7), 2005-2014. Retrieved from [Link]
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Rodríguez-Molina, N., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences, 22(21), 11599. Retrieved from [Link]
-
CORDIS | European Commission. (2024, March 20). Design, synthesis and biological evaluation of PROteolysis-TArgeting Chimeric (PROTAC) molecules as anticancer agents. CORDIS. Retrieved from [Link]
-
Rodríguez-Molina, N., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. ResearchGate. Retrieved from [Link]
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Tinworth, C. P., et al. (2019). Enhancing intracellular accumulation and target engagement of PROTACs with reversible covalent chemistry. Nature Communications, 10(1), 3526. Retrieved from [Link]
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Safety Operating Guide
2-(3-Bromopropoxy)ethan-1-amine proper disposal procedures
The following guide details the operational safety and disposal protocols for 2-(3-Bromopropoxy)ethan-1-amine , a heterobifunctional linker commonly used in PROTAC® and bioconjugation chemistry.
This compound presents a dual-hazard profile: corrosivity (from the primary amine) and alkylating potential (from the alkyl bromide). Improper disposal can lead to uncontrolled polymerization, formation of toxic byproducts, or regulatory non-compliance.
Chemical Profile & Hazard Assessment
Before handling, you must understand the specific reactivity that dictates the disposal method.
| Feature | Chemical Moiety | Hazard Class | Risk Implication |
| Nucleophile | Primary Amine ( | Corrosive (Cat 1B) | Causes severe skin burns/eye damage; incompatible with acids/oxidizers. |
| Electrophile | Alkyl Bromide ( | Mutagen (Suspected) | Alkylating agent; potential carcinogen; requires inactivation. |
| Linker | Ether ( | Flammable | Adds organic solvent character; generally stable but contributes to flammability. |
Critical Reactivity Warning: This molecule contains both a nucleophile (amine) and an electrophile (bromide). In concentrated free-base form, it can undergo intermolecular self-alkylation (polymerization), generating heat and pressure. Always store and dispose of in dilute form or as a salt (e.g., hydrobromide) to prevent runaway reactions.
Pre-Disposal Decision Logic
Do not default to "general waste." Use this decision matrix to determine the correct workflow.
Figure 1: Decision tree for classifying 2-(3-Bromopropoxy)ethan-1-amine waste streams. Note that all waste containing this compound defaults to the Halogenated stream due to the bromine atom.
Detailed Disposal Protocols
Protocol A: Standard Liquid Waste (Trace Amounts)
Applicable for: Reaction mixtures, HPLC waste, and dilute solutions (<500 mg).
-
Segregation: Do NOT mix with acidic waste streams (risk of exotherm) or oxidizing agents (risk of toxic gas evolution).
-
Container: Use a High-Density Polyethylene (HDPE) or amber glass container.
-
Labeling:
-
Primary Constituent: [Solvent Name] (e.g., Dichloromethane).
-
Hazardous Constituent: 2-(3-Bromopropoxy)ethan-1-amine.
-
Hazard Checkboxes: Corrosive, Toxic, Halogenated.
-
-
Action: Pour into the Halogenated Organic Solvent waste drum.
-
Note: Even if dissolved in a non-halogenated solvent (like DMSO), the presence of the alkyl bromide classifies the entire mixture as halogenated waste in many jurisdictions to prevent contamination of fuel-blending streams.
-
Protocol B: Chemical Deactivation (Quenching)
Applicable for: Expired pure stocks, spills, or quantities >5g. This process destroys the alkylating potential.
Mechanism: Nucleophilic substitution to replace the reactive Bromide with a non-toxic group.
Reagents Required:
-
Quenching Solution: 10% Sodium Thiosulfate (
) in water OR 2M Ammonia in Methanol. -
PPE: Butyl rubber or Silver Shield gloves (standard Nitrile provides limited protection against alkyl bromides), face shield, chemical apron.
Step-by-Step Quench:
-
Dissolve: If the substance is solid, dissolve it in a minimal amount of acetone or ethanol.
-
Mix: Slowly add the quenching solution (10:1 molar excess relative to the bromide).
-
Reaction:
-
-
Stir: Allow to stir at room temperature for 12–24 hours. The solution will likely turn cloudy or change color.
-
Verify: Check pH. If highly basic (due to amine), neutralize carefully with dilute acetic acid to pH 7–9.
-
Dispose: The deactivated mixture is now a non-alkylating halogenated waste. Dispose of in the Halogenated Waste stream.
Protocol C: Spill Response
Immediate actions for benchtop spills.
-
Evacuate & Ventilate: Clear the immediate area. Alkyl bromides are lachrymators (tear-inducing).
-
Absorb: Do not wipe with paper towels immediately. Cover the spill with a chemically inert absorbent (Vermiculite or specialized organic spill pads).
-
Decontaminate Surface: Once absorbed, wipe the surface with a mild detergent solution followed by water.
-
Avoid: Do not use strong bleach (hypochlorite) immediately, as it may react with the amine to form chloramines.
-
-
Pack: Place all absorbent materials into a wide-mouth jar, seal, and label as "Hazardous Waste - Debris contaminated with Alkyl Bromide."
Regulatory & Compliance Data
Ensure your waste tags match these classifications to prevent rejection by Environmental Health & Safety (EHS) or waste contractors.
| Regulatory Body | Classification Code | Description |
| EPA (RCRA) | D002 | Corrosive Waste (if pH > 12.5 or < 2.0). |
| EPA (RCRA) | F002 / F003 | If mixed with listed solvents (e.g., DCM, Acetone). |
| DOT (Shipping) | UN 3267 | Corrosive liquid, basic, organic, n.o.s. (contains 2-(3-Bromopropoxy)ethan-1-amine). |
| Waste Stream | Halogenated | Must be incinerated; cannot be used for fuel blending. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-(2-Bromophenoxy)ethan-1-amine (Analogous Structure). Retrieved from .
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Corrosivity and Toxicity. Retrieved from .
-
Sigma-Aldrich. Safety Data Sheet for 2-(3-Bromopropoxy)tetrahydro-2H-pyran (Functional Analog). Retrieved from .
-
Thermo Fisher Scientific. Handling and Disposal of Alkyl Bromides and Amines. Retrieved from .
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods and Hazardous Waste. Retrieved from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
